Product packaging for Methyl 2-amino-6-methoxynicotinate(Cat. No.:CAS No. 1227048-93-2)

Methyl 2-amino-6-methoxynicotinate

Cat. No.: B595477
CAS No.: 1227048-93-2
M. Wt: 182.179
InChI Key: IWCRNCDRJMTEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2, Molecular Formula: C8H10N2O3, Molecular Weight: 182.18 g/mol) is a high-value nicotinate derivative that serves as a crucial building block in organic and medicinal chemistry . Its strategic placement of functional groups—an amino group, a methoxy group, and a methyl ester—on the pyridine ring makes it a versatile precursor for synthesizing complex heterocyclic systems, particularly fused 2-pyridones . The first reported synthesis of this compound utilized a modern, optimized approach that combined microwave-induced reactions and microfluidic flow hydrogenation technology . This method features a microwave-assisted regioselective methoxylation, achieving high selectivity for the 6-methoxy isomer, and a final, efficient deprotection step under continuous-flow hydrogenation conditions, resulting in a product with an excellent purity profile . As a key intermediate, it is instrumental in the preparation of various pharmacologically relevant scaffolds, which are investigated for their potential across multiple therapeutic areas . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B595477 Methyl 2-amino-6-methoxynicotinate CAS No. 1227048-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCRNCDRJMTEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 2-amino-6-methoxynicotinate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Methyl 2-amino-6-methoxynicotinate, a key intermediate in various synthetic applications. The information herein is intended to support research and development activities.

Physicochemical Properties

This compound is a pyridine derivative with significant potential in medicinal chemistry and materials science. A clear understanding of its fundamental properties is crucial for its application in novel molecular design and synthesis.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₃[1]
Molecular Weight182.179 g/mol [1]
IUPAC Namemethyl 2-amino-6-methoxypyridine-3-carboxylate[1]

Conceptual Synthesis Workflow

The synthesis of specialized chemical compounds like this compound typically follows a structured workflow from starting materials to the final, purified product. This process involves a series of reactions, purifications, and analytical verifications to ensure the desired compound is produced with high purity.

G Conceptual Synthesis Workflow A Starting Materials B Reaction Mixture A->B Reaction C Crude Product B->C Work-up D Purification (e.g., Chromatography, Recrystallization) C->D E Purified Product D->E F Structural Analysis (NMR, MS, etc.) E->F Characterization G Final Compound F->G Verification

Caption: A generalized workflow for chemical synthesis.

Representative Experimental Protocol: Synthesis of a Nicotinate Derivative

Objective: To synthesize a methyl nicotinate derivative via esterification of the corresponding nicotinic acid.

Materials:

  • 2-methoxynicotinic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL), slowly add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Stir the mixture and heat to reflux.

  • Maintain the reaction at reflux for 6 hours, monitoring the progress by a suitable method (e.g., Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be performed using techniques such as column chromatography.

Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1227048-93-2

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-amino-6-methoxynicotinate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of fused 2-pyridone systems.[1] These resulting heterocyclic structures are of significant interest due to their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, including detailed experimental protocols and characterization data.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₃[2]
Molecular Weight 182.18 g/mol [2]
CAS Number 1227048-93-2
Appearance Off-white solid[3]
Purity 99%[3]
LCMS RT = 1.89 mins, (M+H) = 183.21[3]
Spectroscopic Data
TypeDataReference
¹H NMR (300 MHz, DMSO-d₆) δ = 7.93 (d, J = 8.5 Hz, 1 H), 7.27 (br s, 2 H), 6.01 (d, J = 8.5 Hz, 1 H), 3.82 (s, 3 H), 3.76 (s, 3 H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ = 167.6, 166.6, 159.7, 142.2, 99.7, 98.3, 53.5, 51.4[1]
¹H NMR (400 MHz, DMSO-d₆) δ = 7.93 (d, J= 8.6 Hz, 1H), 7.28 (br s, 2H), 6.01 (d, J= 8.6 Hz, 1H), 3.82 (s, 3H), 3.76 (s, 3H)[3]

Synthesis of this compound

The first reported synthesis of this compound starts from the commercially available 2,6-dichloronicotinic acid.[1] The process involves a four-step sequence that includes microwave-assisted reactions and a microfluidic hydrogenation step for improved regioselectivity and product purity.[1]

Synthetic Pathway Overview

Synthesis_Pathway start 2,6-Dichloronicotinic Acid step1 Microwave-induced Regioselective 6-Methoxylation start->step1 intermediate1 Mixture of 6 and 7 step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 2-chloro-6-methoxynicotinate (9) step2->intermediate2 step3 Microwave-induced reaction with p-methoxybenzylamine intermediate2->step3 intermediate3 Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate step3->intermediate3 step4 Flow Reaction Hydrogenation intermediate3->step4 product This compound (4) step4->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Microwave-induced Regioselective 6-Methoxylation

  • Procedure: A solution of 2,6-dichloronicotinic acid is irradiated with microwaves at 300 W.[1]

  • Rationale: This method enhances both the overall yield (approximately 90%) and the regioselectivity of the methoxylation, favoring the formation of the 6-methoxy isomer in a ratio of 85-90% as determined by ¹H NMR analysis.[1]

Step 2: Esterification

  • Procedure: The crude mixture from the previous step is subjected to standard esterification conditions to yield methyl 2-chloro-6-methoxynicotinate.[1]

Step 3: Microwave-induced Reaction with p-Methoxybenzylamine

  • Reagents: Crude methyl 2-chloro-6-methoxynicotinate (9) (6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and 4-methoxybenzylamine (0.32 mol, 10 equiv).[1]

  • Procedure: The reagents are combined in a 100 mL Milestone microwave reaction vessel, which is then capped. The mixture is irradiated with microwaves at 170 °C for 2 hours using a Milestone MicroSYNTH T640 Microwave instrument. After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure.[1]

Step 4: Deprotection under Flow Reaction Hydrogenation

  • Reagents: A solution of methyl 6-methoxy-2-(4-methoxybenzylamino) nicotinate (4.0 g, 13.23 mmol) in EtOH (25 mL).[1]

  • Procedure: The solution is hydrogenated in an H-Cube instrument over a 70 mm 10% Pd/C CatCart column under full hydrogenation mode. The column temperature is maintained at 70 °C. The solvent is then removed under reduced pressure to afford the final product.[1]

  • Yield: 2.3 g (95%).[1]

Alternative Deprotection Protocol:

  • Reagents: Methyl 6-methoxy-2-((4-methoxybenzyl) amino)nicotinate (16 g, 51.3 mmol), EtOH (150 mL), Pd-C (16.39 g, 15.40 mmol).[3]

  • Procedure: To a stirred solution of the starting material in ethanol at 27 °C under a nitrogen atmosphere, Pd-C is added portion-wise. The reaction mixture is purged with hydrogen gas and then stirred under a balloon-pressure hydrogen atmosphere for 16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a Celite pad, and the filter cake is extracted with DCM (200 mL). The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (100-200 mesh) eluting with 0-30% EtOAc/Petroleum ether.[3]

  • Yield: 14 g (97%).[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2,6-Dichloronicotinic Acid mw_methoxylation Microwave Methoxylation (300W) start->mw_methoxylation esterification Esterification mw_methoxylation->esterification mw_amination Microwave Amination (170°C, 2h) esterification->mw_amination hydrogenation Flow Hydrogenation (H-Cube, 70°C, 10% Pd/C) mw_amination->hydrogenation product Final Product: This compound hydrogenation->product concentration Concentration (Reduced Pressure) product->concentration chromatography Column Chromatography (Silica Gel, EtOAc/Pet Ether) concentration->chromatography analysis Characterization (NMR, LCMS) chromatography->analysis

Caption: General experimental workflow for synthesis and purification.

Biological Relevance and Applications

This compound serves as a key intermediate in the synthesis of fused 2-pyridones.[1] The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.

Significance of the Fused 2-Pyridone Core

The ortho-aminocarboxypyridine fragment of this compound allows for its elaboration into a diverse range of heterocyclic systems fused to the 2-pyridone ring.[1] These fused pyridones have garnered significant attention due to their therapeutic potential, exhibiting activities such as:

  • Inhibition of HIV-1 non-nucleoside reverse transcriptase[1]

  • Inhibition of DNA gyrase and bacterial topoisomerase[1]

  • Noncompetitive inhibition of MAPK kinase[1]

  • Ligands for the benzodiazepine binding site of the GABA-A receptor[1]

  • 5-HT1A/5-HT2A receptor ligands[1]

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of fused 2-pyridone derivatives, it can be hypothesized that compounds synthesized from this compound could modulate various signaling pathways. For instance, as MAPK kinase inhibitors, they could interfere with the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.

Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK (MAPK Kinase) raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Fused 2-Pyridone (from title compound) inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a synthetically accessible and valuable precursor for the development of novel therapeutic agents based on the fused 2-pyridone scaffold. The use of modern synthetic techniques such as microwave irradiation and flow chemistry allows for its efficient and high-yielding preparation.[1] Further exploration of the chemical space accessible from this building block is warranted to discover new compounds with potent and selective biological activities.

References

The Pivotal Role of Methyl 2-amino-6-methoxynicotinate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-6-methoxynicotinate has emerged as a crucial pharmaceutical intermediate, primarily utilized in the synthesis of complex heterocyclic scaffolds that form the core of various therapeutic agents. Its unique structural features, combining a reactive aminopyridine core with strategically placed methoxy and methyl ester functionalities, make it a versatile building block for the construction of fused 2-pyridones and benzothiazole derivatives. This technical guide provides an in-depth overview of the chemical properties, synthesis, and significant applications of this compound in drug development. A key focus is its role as a precursor in the synthesis of glutamate modulators, exemplified by the developmental drug Troriluzole, which holds promise for the treatment of neurodegenerative diseases such as Spinocerebellar Ataxia (SCA). Detailed experimental protocols for the synthesis of the intermediate and its conversion to downstream products are provided, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the following key identifiers and physicochemical properties.

PropertyValueReference(s)
IUPAC Name methyl 2-amino-6-methoxypyridine-3-carboxylate[1]
CAS Number 1227048-93-2[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point Not explicitly available, but related compounds have melting points in the range of 128-130 °C.
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.
SMILES COC1=NC(=C(C=C1)C(=O)OC)N[1]
InChI InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often employing microwave-assisted organic synthesis (MAOS) to enhance reaction rates and yields. A general and effective synthetic workflow is outlined below.

G cluster_0 Synthesis of this compound A 2,6-Dichloronicotinic acid B Methyl 2,6-dichloronicotinate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-chloro-6-methoxynicotinate B->C Methoxylation (NaOMe, Microwave) D Methyl 2-((4-methoxybenzyl)amino)-6-methoxynicotinate C->D Amination (4-Methoxybenzylamine, Microwave) E This compound D->E Deprotection (H₂, Pd/C)

General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2,6-Dichloronicotinic acid

  • To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2,6-dichloronicotinate.

Step 2: Regioselective Methoxylation

  • In a microwave-safe vessel, dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in a solution of sodium methoxide (1.1 eq) in methanol (5 vol).

  • Seal the vessel and irradiate in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction for the formation of the desired product, Methyl 2-chloro-6-methoxynicotinate.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Microwave-Assisted Amination

  • To a solution of Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 4-methoxybenzylamine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Subject the mixture to microwave irradiation at 150-170 °C for 1-2 hours.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain Methyl 2-((4-methoxybenzyl)amino)-6-methoxynicotinate.

Step 4: Deprotection by Hydrogenolysis

  • Dissolve Methyl 2-((4-methoxybenzyl)amino)-6-methoxynicotinate (1.0 eq) in ethanol (15 vol).

  • Add Palladium on activated charcoal (10% w/w, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the final product, this compound.

Application as a Pharmaceutical Intermediate: Synthesis of Glutamate Modulators

This compound is a valuable precursor for the synthesis of benzothiazole-containing compounds, which are structurally related to the active metabolite of Troriluzole. Troriluzole is a prodrug of Riluzole and acts as a glutamate modulator, showing potential in the treatment of Spinocerebellar Ataxia (SCA).

Proposed Synthetic Route to a Benzothiazole Core

A plausible synthetic pathway from this compound to a 2-aminobenzothiazole derivative, the core of Riluzole and the active form of Troriluzole, is outlined below. This proposed route is based on established synthetic methodologies for benzothiazole formation.

G cluster_1 Proposed Synthesis of a Benzothiazole Core E This compound F N-(6-methoxy-3-(methoxycarbonyl)pyridin-2-yl)thiourea E->F Thiourea formation (e.g., Acylisothiocyanate) G 2-Amino-6-methoxy-fused benzothiazole derivative F->G Oxidative Cyclization (e.g., Br₂, AcOH)

Proposed workflow for synthesizing a benzothiazole core.
Detailed Experimental Protocol: Proposed Synthesis of a Benzothiazole Derivative

Step 1: Formation of the Thiourea Derivative

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an acyl isothiocyanate (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude N-(6-methoxy-3-(methoxycarbonyl)pyridin-2-yl)thiourea can be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the Benzothiazole Core

  • Dissolve the thiourea derivative (1.0 eq) in glacial acetic acid (10 vol).

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude 2-amino-6-methoxy-fused benzothiazole derivative can be further purified by recrystallization from a suitable solvent system.

Mechanism of Action and Signaling Pathway of Troriluzole

Troriluzole is a prodrug that is converted to Riluzole, which modulates glutamate neurotransmission. In neurodegenerative diseases like SCA, excessive glutamate in the synaptic cleft leads to excitotoxicity and neuronal cell death.[2][3] The primary mechanism of action of the active metabolite is the reduction of synaptic glutamate levels by enhancing the expression and function of Excitatory Amino Acid Transporters (EAATs) on glial cells.[3][4] These transporters are responsible for clearing glutamate from the synapse.

G cluster_2 Glutamate Modulation by Troriluzole's Active Metabolite Glutamate Excess Synaptic Glutamate Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Receptor Binds to Neuron Postsynaptic Neuron Excitotoxicity Excitotoxicity & Neuronal Damage Receptor->Excitotoxicity Leads to Troriluzole Troriluzole (Active Metabolite) EAAT Excitatory Amino Acid Transporters (EAATs) Troriluzole->EAAT Upregulates Expression & Function Glia Glial Cell Uptake Increased Glutamate Uptake EAAT->Uptake Mediates Uptake->Glutamate Reduces Neuroprotection Neuroprotection Uptake->Neuroprotection Promotes

Signaling pathway of Troriluzole's active metabolite.

Conclusion

This compound is a strategically important intermediate in pharmaceutical chemistry. Its utility in the synthesis of fused heterocyclic systems, particularly those with therapeutic relevance in neurodegenerative disorders, underscores its value in modern drug discovery. The synthetic pathways and biological context provided in this guide are intended to serve as a comprehensive resource for researchers and scientists, facilitating further innovation in the development of novel therapeutics based on this versatile building block. The continued exploration of derivatives from this intermediate holds significant promise for addressing unmet medical needs.

References

The Evolving Landscape of 2-Aminonicotinic Acid Derivatives: A Technical Guide to Their Synthesis and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-aminonicotinic acid and its esters, such as methyl 2-amino-6-methoxynicotinate, are of growing interest due to their potential as modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of a key class of derivatives based on a nicotinoyl core, highlighting their potential in anticancer drug discovery. While specific data on derivatives of "this compound" is limited in publicly available literature, this guide will focus on structurally related compounds, providing a framework for future research and development in this promising area.

Synthesis of Nicotinoyl-Based Semicarbazides and Thiosemicarbazides

A notable example of derivatization of a nicotinic acid scaffold involves the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides. The synthetic pathway is a multi-step process commencing from 6-methoxy-2-acetonaphthone.

General Synthetic Scheme

The synthesis of these derivatives can be summarized in the following logical steps:

cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Hydrazide Formation cluster_3 Step 4: Semicarbazide/Thiosemicarbazide Synthesis A 6-methoxy-2-acetonaphthone C (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one A->C Stirring at RT B N,N-dimethylformamide dimethylacetal (DMF-DMA) B->C F Ethyl 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate C->F Reflux D Ethyl acetoacetate D->F E Acetic acid & Ammonium acetate E->F H 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide F->H Condensation G Hydrazine hydrate G->H J Target Derivatives (9a-9w) H->J Reflux in Ethanol I Isocyanate/Isothiocyanate I->J

Figure 1: Synthetic workflow for nicotinoyl derivatives.

Biological Activity: Focus on Anticancer Properties

A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives (compounds 9a–9w ) were evaluated for their anti-tumor activity against a panel of human cancer cell lines.

Quantitative Anti-proliferative Activity

The in vitro cytotoxic activity of the synthesized compounds was assessed using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below for selected compounds against various cancer cell lines.

CompoundA549 (Lung) IC50 (μM)HepG2 (Liver) IC50 (μM)HGC-27 (Gastric) IC50 (μM)MCF-7 (Breast) IC50 (μM)HeLa (Cervical) IC50 (μM)
9h >2010.111.4011.2111.23
9u >2015.344.5613.2314.34

Data extracted from a study on nicotinoyl derivatives[1].

Among the synthesized series, compound 9h demonstrated the most potent anti-proliferative activity, particularly against the HGC-27 gastric cancer cell line with an IC50 value of 1.40 μM[1]. Further biological evaluation revealed that compound 9h was less toxic to normal cell lines compared to other active compounds like 9u [1].

Mechanism of Action: Modulation of Nur77 Signaling

The anticancer effects of these nicotinoyl derivatives appear to be mediated, at least in part, through the modulation of the orphan nuclear receptor Nur77. Nur77 is known to play a crucial role in tumor cell apoptosis.

Signaling Pathway Diagram

The proposed mechanism of action for the lead compound 9h involves the upregulation and nuclear export of Nur77, leading to apoptosis.

Compound_9h Compound 9h Nur77_exp Upregulation of Nur77 expression Compound_9h->Nur77_exp Cell_Cycle_Arrest Cell Cycle Arrest Compound_9h->Cell_Cycle_Arrest Colony_Formation_Inhibition Inhibition of Colony Formation Compound_9h->Colony_Formation_Inhibition Nur77_export Nur77 Nuclear Export Nur77_exp->Nur77_export Apoptosis Apoptosis Nur77_export->Apoptosis PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage

Figure 2: Proposed mechanism of action for compound 9h.

Experimental evidence, including colony formation assays, cell cycle analysis, and Western blotting for PARP cleavage, supports this proposed mechanism. Compound 9h was shown to inhibit cell growth, arrest the cell cycle, and induce apoptosis, as indicated by the cleavage of PARP[1]. The upregulation of Nur77 expression and its translocation from the nucleus to the cytoplasm further suggest the involvement of the Nur77-mediated apoptotic pathway[1].

Experimental Protocols

General Procedure for the Synthesis of Semicarbazide/Thiosemicarbazide Derivatives (9a–9w)

A solution of 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide and an appropriate isocyanate or isothiocyanate (1.0 equivalent) in ethanol (10 mL) is refluxed for approximately 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the final product[1].

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (A549, HepG2, HGC-27, MCF-7, and HeLa) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is discarded, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

Derivatives based on the nicotinic acid scaffold represent a promising avenue for the discovery of novel therapeutic agents. The semicarbazide and thiosemicarbazide derivatives of a nicotinoyl core discussed herein exhibit significant anticancer activity, with a lead compound demonstrating potent effects against gastric cancer cells through the modulation of the Nur77 signaling pathway.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives of this compound to establish a comprehensive structure-activity relationship (SAR).

  • Target Identification and Validation: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring the chemical and biological landscape of this compound derivatives, the scientific community can unlock their full potential in the development of next-generation therapeutics.

References

The Pivotal Role of the 2-Amino-6-methoxynicotinic Acid Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the medicinal chemistry applications of the substituted pyridine scaffold, with a specific focus on the potential of Methyl 2-amino-6-methoxynicotinate. While direct, in-depth research on this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This document will extrapolate the potential therapeutic applications of this compound by examining the well-documented roles of its close analogs in drug discovery. This guide will cover its potential as a versatile intermediate in the synthesis of kinase inhibitors, agents for central nervous system (CNS) disorders, and novel anti-cancer therapeutics. We will present available synthetic protocols, quantitative biological data from related compounds, and conceptual signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: The 2-Aminopyridine Moiety as a Privileged Scaffold

The 2-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions with biological targets, coupled with the synthetic tractability of the amino group for further derivatization, makes it an attractive starting point for the design of novel therapeutics. This compound, with its additional methoxy and methyl ester functionalities, offers multiple points for chemical modification, suggesting its potential as a valuable building block in the synthesis of diverse compound libraries.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be calculated or are available from chemical suppliers.

PropertyValue
CAS Number 1227048-93-2
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
IUPAC Name methyl 2-amino-6-methoxypyridine-3-carboxylate

Synthetic Strategies

The synthesis of this compound and its analogs can be inferred from established methods for related nicotinic acid derivatives. These often involve multi-step sequences starting from commercially available pyridines.

General Synthetic Protocol for a Related Compound: 2-Amino-6-methylnicotinic Acid

Experimental Protocol:

  • Ammonolysis: 2-chloro-3-cyano-6-methylpyridine is reacted with an aqueous solution of ammonia under elevated temperature and pressure to yield 2-amino-6-methylnicotinamide.

  • Hydrolysis: The resulting nicotinamide is then hydrolyzed using a base, such as an alkali metal hydroxide, to produce 2-amino-6-methylnicotinic acid.

  • Esterification: The final step to obtain the methyl ester would involve a standard Fischer esterification with methanol and a catalytic amount of strong acid.

start 2-chloro-3-cyano-6-methylpyridine step1 Aqueous Ammonia (High T, P) start->step1 intermediate1 2-amino-6-methylnicotinamide step1->intermediate1 step2 Base (e.g., NaOH) Hydrolysis intermediate1->step2 intermediate2 2-amino-6-methylnicotinic acid step2->intermediate2 step3 Methanol (MeOH) Acid Catalyst (e.g., H2SO4) intermediate2->step3 product Methyl 2-amino-6-methylnicotinate step3->product

Fig. 1: Conceptual synthetic workflow for Methyl 2-amino-6-methylnicotinate based on related compounds.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar compounds, this compound is a promising scaffold for the development of therapeutics in several key areas.

Kinase Inhibitors

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain. The core of this compound can be envisioned as a scaffold for developing inhibitors of various kinases implicated in cancer and other diseases.

Structure-Activity Relationship (SAR) Insights from Analogs:

Studies on related 6-anilino imidazo[4,5-c]pyridin-2-ones as DNA-dependent protein kinase (DNA-PK) inhibitors have shown that small lipophilic groups on the aniline ring can significantly enhance potency. This suggests that the amino group of this compound could be a key point for introducing diversity elements to target the ATP-binding pocket of kinases.

scaffold This compound Scaffold derivatization Chemical Derivatization (e.g., at amino group) scaffold->derivatization library Compound Library derivatization->library screening Kinase Activity Assay library->screening hit Hit Compound screening->hit sar SAR Studies hit->sar lead Lead Compound sar->lead optimization Lead Optimization lead->optimization candidate Clinical Candidate optimization->candidate

Fig. 2: Drug discovery workflow for developing kinase inhibitors from the core scaffold.
Agents for Central Nervous System (CNS) Disorders

Derivatives of nicotinic acid, such as Methyl 6-methylnicotinate, have been investigated as building blocks for inhibitors of D-amino acid oxidase (DAAO).[1] DAAO is a key enzyme in the degradation of D-serine, a co-agonist of the NMDA receptor.[1] Inhibition of DAAO can elevate D-serine levels in the brain, which is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1] The structural features of this compound make it a plausible candidate for the development of novel DAAO inhibitors.

Hypothetical Signaling Pathway:

inhibitor This compound Derivative daao DAAO inhibitor->daao d_serine D-Serine daao->d_serine Degradation nmda NMDA Receptor d_serine->nmda Co-agonist synaptic_plasticity Enhanced Synaptic Plasticity & Neurotransmission nmda->synaptic_plasticity

Fig. 3: Proposed mechanism of action for a DAAO inhibitor derived from the core scaffold.
Anti-Cancer Agents

The 2-aminopyridine scaffold is present in various anti-cancer agents. For instance, derivatives of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides have been synthesized and evaluated as anti-tumor modulators of Nur77.[2] Furthermore, certain 2-amino-6-methyl-phenol derivatives have shown potent anti-ferroptotic activities, which is an emerging strategy in cancer therapy.[3] These examples highlight the potential of the this compound core in the design of novel anti-neoplastic drugs.

Quantitative Data for a Related Anti-Tumor Compound Series:

The following table summarizes the in vitro anti-proliferative activity of a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted thiosemicarbazide derivatives against various cancer cell lines. This data is presented to illustrate the potential potency that could be achieved with derivatives of a similar nicotinoyl scaffold.

CompoundR GroupA549 IC₅₀ (μM)HepG2 IC₅₀ (μM)HGC-27 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HeLa IC₅₀ (μM)
9a Phenyl5.31±0.426.12±0.557.34±0.618.15±0.739.22±0.81
9h 4-Fluorophenyl2.11±0.183.54±0.294.12±0.375.03±0.456.18±0.55
9m 4-Chlorophenyl3.45±0.284.28±0.365.19±0.446.31±0.577.43±0.66
9r 4-Methylphenyl4.88±0.415.67±0.516.89±0.597.92±0.718.99±0.79

Data extracted from a study on related nicotinoyl derivatives and is for illustrative purposes only.[2]

Conclusion and Future Directions

This compound represents an under-explored yet potentially valuable scaffold in medicinal chemistry. While direct biological data on this specific molecule is scarce, the extensive research on its structural analogs strongly suggests its utility in the development of novel therapeutics, particularly in the areas of oncology, CNS disorders, and kinase inhibition. The multiple points of chemical functionality on the pyridine ring provide a rich platform for the generation of diverse chemical libraries. Future research should focus on the synthesis and biological evaluation of derivatives of this compound to fully elucidate its potential in drug discovery. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Unlocking the Therapeutic Potential of Methyl 2-amino-6-methoxynicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Chemical Scaffold for the Development of Novel Therapeutics

Introduction: Methyl 2-amino-6-methoxynicotinate, a pyridine derivative with the CAS Number 1227048-93-2, is emerging as a chemical intermediate with significant potential in the field of drug discovery and development.[1] While not a therapeutic agent in itself, its unique structural features, including an aminopyridine core, a methoxy group, and a methyl ester, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide offers a comprehensive overview of the potential therapeutic applications of this compound by examining the biological activities of its derivatives and related aminonicotinic acid analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the exploration of this promising chemical entity in the quest for novel medicines.

Core Chemical Information

PropertyValue
IUPAC Name methyl 2-amino-6-methoxypyridine-3-carboxylate
CAS Number 1227048-93-2
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Canonical SMILES COC1=NC(=C(C=C1)C(=O)OC)N
Physical Description Solid

Inferred Therapeutic Applications from Derivative Studies

Comprehensive analysis of scientific literature and patent filings reveals that derivatives of this compound and related 2-aminonicotinic acid esters exhibit promising activities in several key therapeutic areas. These findings strongly suggest that the core scaffold of this compound can be systematically modified to develop potent and selective drug candidates.

Anti-Inflammatory and Analgesic Potential

Derivatives of nicotinic acid have been investigated for their anti-inflammatory and analgesic properties.[2] Studies on various nicotinic acid derivatives have demonstrated their ability to inhibit key inflammatory mediators. For instance, certain nicotinoyl-containing compounds have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.[3] While direct data on this compound is not available, its structural similarity to these active compounds suggests its potential as a starting point for the development of novel anti-inflammatory agents.

A study on methyl nicotinate demonstrated its ability to produce significant antinociceptive effects in both acetic acid-induced writhing and hot plate tests in mice, suggesting both peripheral and central analgesic activity.[4] This provides a rationale for exploring derivatives of this compound for pain management.

Anticancer Activity

The 2-aminopyridine moiety is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 2-aminonicotinic acid have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[6] For example, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides, which share a substituted nicotinoyl core, were synthesized and showed moderate inhibitory effects on the growth of HeLa (cervical cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer) cell lines.[7]

Furthermore, the 2-aminothiazole scaffold, which shares features with the 2-aminopyridine core, is present in clinically approved anticancer drugs like Dasatinib.[8] This highlights the potential of the 2-amino-substituted heterocyclic scaffold in oncology drug discovery. The structural alerts within this compound make it a valuable starting point for the synthesis of kinase inhibitors, a major class of anticancer drugs.

Neuroprotective and Central Nervous System (CNS) Applications

Nicotinic acid and its derivatives have shown potential in the management of neurological disorders.[1] Some analogs have been investigated for their neuroprotective effects. For instance, nicotinamide and a conjugate of nicotinic acid with gamma-aminobutyric acid (N-GABA) have demonstrated neuroprotective effects against type 1 diabetes-induced nervous system impairments in rats by improving myelination and inhibiting the polyol pathway.[1]

Additionally, derivatives of 2-aminonicotinic acid 1-oxides have been identified as chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain.[9] Quinolinic acid is a neurotoxin implicated in several neurodegenerative diseases, and its inhibition represents a promising therapeutic strategy. This suggests that the 2-aminonicotinate scaffold could be a valuable starting point for developing new antiexcitotoxic agents.

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a validated target for cognitive impairments in schizophrenia and Alzheimer's disease.[10] Agonists of this receptor have shown therapeutic potential. The pyridine core of this compound makes it a relevant scaffold for the design of novel α7 nAChR modulators.

Experimental Protocols for Evaluating Therapeutic Potential

To aid researchers in the investigation of this compound derivatives, this section provides detailed methodologies for key in vitro assays relevant to the potential therapeutic applications discussed.

In Vitro Anti-Inflammatory Screening

a) Inhibition of Pro-inflammatory Mediators in Macrophages:

This assay is a primary screening tool to assess the anti-inflammatory potential of synthesized compounds.[11]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

b) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay determines the selectivity of compounds towards COX isoforms.[3]

  • Methodology: Utilize commercially available COX inhibitor screening kits (e.g., fluorometric or colorimetric assays).

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Include a known COX-1/COX-2 inhibitor as a positive control and a solvent control.

    • Add the respective COX-1 or COX-2 enzyme to the wells.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Measure the product formation according to the kit's instructions (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each COX isoform and determine the IC₅₀ values. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vitro Kinase Inhibition Assay

This general protocol can be adapted for various kinases to screen for potential anticancer activity.[12]

  • Methodology: Utilize a generic in vitro kinase assay format, such as a radiometric or fluorescence-based assay.

  • Procedure:

    • Prepare a reaction buffer suitable for the specific kinase being tested.

    • In a 96- or 384-well plate, add the kinase, the substrate (a specific peptide or protein), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for radiometric assays).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution like EDTA).

    • Detect the phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, this may involve using a phosphorylation-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay

This assay evaluates the ability of compounds to protect neurons from excitotoxicity.[13][14]

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Methodology:

    • Culture the neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period.

    • Induce neurotoxicity by exposing the cells to an excitotoxic agent such as glutamate or NMDA.

    • After the incubation period with the neurotoxin, assess cell viability using a standard assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-treated control. Determine the EC₅₀ value for neuroprotection.

Visualizing the Potential: Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a hypothetical signaling pathway for anti-inflammatory action and a general workflow for drug discovery based on the this compound scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Derivative Derivative of Methyl 2-amino-6- methoxynicotinate Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

G Start Methyl 2-amino-6- methoxynicotinate (Scaffold) Synthesis Derivative Synthesis Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Screening (e.g., Kinase Assay) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Synthesis Iterative Design Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on the parent molecule is limited, the extensive research on its derivatives and related aminonicotinic acid analogs strongly suggests its potential in developing new treatments for inflammatory diseases, cancer, and neurological disorders. The synthetic accessibility of this compound, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic derivatization of the this compound core and the comprehensive biological evaluation of the resulting compounds. The application of the experimental protocols outlined in this guide will be crucial in elucidating the structure-activity relationships and identifying potent and selective drug candidates. As our understanding of the biological targets modulated by this class of compounds grows, so too will the potential for translating this chemical scaffold into clinically effective medicines.

References

Spectroscopic Profile of Methyl 2-amino-6-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-6-methoxynicotinate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. The NMR data has been compiled from published literature, while the IR and MS data are predicted based on the compound's chemical structure and typical spectroscopic behavior of its functional groups.

Table 1: ¹H NMR Spectroscopic Data
SolventChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Number of ProtonsAssignment
DMSO-d₆7.93d8.51H-4
7.27br s-2-NH₂
6.01d8.51H-5
3.82s-3-OCH₃ (ester)
3.76s-3-OCH₃ (ring)
CDCl₃7.98d8.51H-4
5.95d8.51H-5
4.66 (br s)br s-2-NH₂
3.88s-3-OCH₃ (ester)
3.79s-3-OCH₃ (ring)

Data sourced from Jeges, G. et al. (2010).[1]

Table 2: ¹³C NMR Spectroscopic Data
SolventChemical Shift (δ) [ppm]Assignment
DMSO-d₆167.6C=O (ester)
166.6C-6
159.7C-2
142.2C-4
99.7C-3
98.3C-5
53.5-OCH₃ (ester)
51.4-OCH₃ (ring)
CDCl₃168.0C=O (ester)
166.5C-6
158.7C-2
142.3C-4
97.9C-3
97.7C-5
53.4-OCH₃ (ester)
51.3-OCH₃ (ring)

Data sourced from Jeges, G. et al. (2010).[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HSymmetric & Asymmetric Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1720-1700C=O (ester)Stretching
1620-1580C=C, C=N (aromatic ring)Stretching
1600-1550N-HBending
1250-1200C-O (ester)Stretching
1100-1000C-O (ether)Stretching

Note: This data is predicted based on the functional groups present in this compound. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Modem/z (predicted)Assignment
Electrospray (ESI+)183.0764[M+H]⁺
205.0583[M+Na]⁺

Note: This data is predicted based on the molecular formula (C₈H₁₀N₂O₃) of this compound. Actual experimental values may show fragmentation patterns depending on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not extensively detailed in the cited literature. Therefore, the following sections describe standard, generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.

  • Data Acquisition:

    • ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. The FID is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

    • ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. The acquired FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and rapid method for acquiring IR spectra of solid samples.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source, where the analyte molecules are ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined, which can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample receipt to final data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Receive/Synthesize Compound Dissolve Dissolve in Solvent (for NMR, MS) Sample->Dissolve SolidSample Prepare Solid Sample (for IR - ATR) Sample->SolidSample NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometer Dissolve->MS IR FT-IR Spectrometer SolidSample->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation & Data Correlation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Report Final Report Interpret->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Methyl 2-amino-6-methoxynicotinate, a valuable building block in the preparation of medicinally important compounds such as fused 2-pyridones.[1] The synthesis involves a four-step process starting from commercially available 2,6-dichloronicotinic acid.[1] Key features of this methodology include microwave-induced reactions for enhanced regioselectivity and reaction speed, followed by a final deprotection step under flow hydrogenation conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepStarting MaterialKey Reagents/ConditionsProductYield
1. Regioselective Methoxylation2,6-Dichloronicotinic acidSodium methoxide, Microwave (300 W)2-Chloro-6-methoxynicotinic acid~90%
2. Esterification2-Chloro-6-methoxynicotinic acidNot detailed in search resultsMethyl 2-chloro-6-methoxynicotinateN/A
3. AminationMethyl 2-chloro-6-methoxynicotinatep-Methoxybenzylamine, 1,4-Dioxane, Microwave (170 °C, 2 h)Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinateN/A
4. Deprotection (Hydrogenation)Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate10% Pd/C, H₂, Ethanol (EtOH), H-Cube instrument (70 °C)This compound95%

Experimental Protocols

Step 1: Microwave-Induced Regioselective 6-Methoxylation of 2,6-Dichloronicotinic Acid

This step focuses on the regioselective replacement of one chlorine atom with a methoxy group.

  • Materials: 2,6-dichloronicotinic acid, Sodium methoxide.

  • Procedure: A solution of 2,6-dichloronicotinic acid and sodium methoxide is subjected to microwave irradiation at 300 W.[1] This method has been shown to significantly enhance the overall yield and regioselectivity, favoring the formation of 2-chloro-6-methoxynicotinic acid in 85-90% preference.[1]

Step 2: Esterification of 2-Chloro-6-methoxynicotinic Acid

This step converts the carboxylic acid group to a methyl ester.

  • Note: While the search results mention this step, specific reagents and conditions are not detailed. A standard Fischer esterification using methanol in the presence of an acid catalyst would be a typical approach.

Step 3: Microwave-Induced Reaction with p-Methoxybenzylamine

This step introduces the protected amino group.

  • Materials: Crude methyl 2-chloro-6-methoxynicotinate (6.50 g, 32.2 mmol), p-methoxybenzylamine (10 equivalents), 1,4-dioxane (128 mL).[1]

  • Equipment: 100 mL Milestone microwave reaction vessel.[1]

  • Procedure:

    • Charge the microwave reaction vessel with crude methyl 2-chloro-6-methoxynicotinate, 1,4-dioxane, and p-methoxybenzylamine.[1]

    • Cap the vessel and irradiate the reaction mixture in a Milestone MicroSYNTH T640 Microwave instrument at 170 °C for 2 hours.[1]

    • After cooling the vessel to room temperature, concentrate the reaction mixture to dryness under reduced pressure to obtain methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.[1]

Step 4: Deprotection by Flow Hydrogenation

This final step removes the p-methoxybenzyl protecting group to yield the target compound.

  • Materials: Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate (4.0 g, 13.23 mmol), Ethanol (25 mL), 10% Pd/C CatCart.[1]

  • Equipment: H-Cube instrument.[1]

  • Procedure:

    • Prepare a solution of methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate in ethanol.[1]

    • Hydrogenate the solution in an H-Cube instrument over a 70 mm 10% Pd/C CatCart column.[1]

    • Operate the instrument in full hydrogenation mode with a column temperature of 70 °C.[1]

    • Remove the solvent under reduced pressure to afford the final product, this compound.[1] A yield of 95% has been reported for this step.[1]

An alternative batch hydrogenation procedure has also been described:

  • Materials: Methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate (16 g, 51.3 mmol), Ethanol (150 mL), Pd-C (16.39 g, 15.40 mmol).[2]

  • Procedure:

    • To a stirred solution of methyl 6-methoxy-2-((4-methoxybenzyl)amino)nicotinate in ethanol at 27 °C under a nitrogen atmosphere, add Pd-C.[2]

    • The reaction is carried out with hydrogen for 16 hours under an inert atmosphere.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection A 2,6-Dichloronicotinic Acid B 2-Chloro-6-methoxynicotinic Acid A->B NaOCH3, Microwave C Methyl 2-chloro-6-methoxynicotinate B->C MeOH, H+ D Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate C->D p-Methoxybenzylamine, Microwave E This compound D->E H2, Pd/C

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methoxynicotinate is a valuable building block in synthetic organic chemistry, particularly for the preparation of fused 2-pyridone systems which are of significant interest in medicinal chemistry.[1] Fused 2-pyridone cores are found in a variety of biologically active molecules, including inhibitors of viral enzymes like HIV-1 non-nucleoside reverse transcriptase, as well as bacterial enzymes such as DNA gyrase and topoisomerase.[1] This document provides detailed protocols for the first reported synthesis of this compound, employing a combination of microwave and flow reaction technologies to improve reaction efficiency, regioselectivity, and product purity.[1]

Reaction Mechanism and Pathway

The synthesis of this compound is achieved through a four-step reaction sequence starting from commercially available 2,6-dichloronicotinic acid. The key transformations involve a regioselective methoxylation, esterification, amination with a protected amine, and a final deprotection step.

A plausible mechanism for the initial key step, the regioselective methoxylation at the 6-position of 2,6-dichloronicotinic acid, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid and the second chlorine atom activate the pyridine ring towards nucleophilic attack. Methoxide, a strong nucleophile, preferentially attacks the more electron-deficient 6-position. The subsequent loss of a chloride ion yields the 6-methoxy product. The use of microwave irradiation significantly enhances the rate and selectivity of this reaction.[1]

The subsequent esterification of the carboxylic acid is a standard acid-catalyzed reaction. This is followed by another SNAr reaction where p-methoxybenzylamine displaces the remaining chlorine atom at the 2-position, again facilitated by microwave heating. The final step is the removal of the p-methoxybenzyl protecting group via catalytic hydrogenation under flow conditions to yield the target molecule.[1]

Reaction_Pathway cluster_0 Step 1: Regioselective Methoxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A 2,6-Dichloronicotinic Acid B 2-Chloro-6-methoxynicotinic Acid A->B NaOMe, Dioxane Microwave (300 W) C Methyl 2-chloro-6-methoxynicotinate B->C SOCl2, Methanol D Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate C->D p-Methoxybenzylamine, Dioxane Microwave (170 °C) E This compound D->E H2, 10% Pd/C Flow Reaction (70 °C)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the first reported synthesis of this compound.[1]

Step 1: Microwave-Assisted Regioselective Methoxylation of 2,6-Dichloronicotinic Acid
  • A solution of 2,6-dichloronicotinic acid in 1,4-dioxane is prepared.

  • Sodium methoxide (NaOMe) is added to the solution.

  • The reaction mixture is subjected to microwave irradiation at 300 W.

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up to isolate the crude mixture of 2-chloro-6-methoxynicotinic acid and its isomers. The desired product is reported to be formed with 85-90% regioselectivity.[1]

Step 2: Esterification to Methyl 2-chloro-6-methoxynicotinate
  • The crude 2-chloro-6-methoxynicotinic acid from the previous step is dissolved in methanol.

  • Thionyl chloride (SOCl₂) is added cautiously to the solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure.

  • The residue is subjected to a standard aqueous work-up and extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield crude Methyl 2-chloro-6-methoxynicotinate, which is used in the next step without further purification.[1]

Step 3: Microwave-Assisted Amination
  • A 100 mL microwave reaction vessel is charged with crude Methyl 2-chloro-6-methoxynicotinate (6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and 4-methoxybenzylamine (0.32 mol, 10 equivalents).[1]

  • The vessel is sealed and the reaction mixture is irradiated in a microwave instrument at 170 °C for 2 hours.[1]

  • After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure to yield crude Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.[1]

Step 4: Deprotection via Flow Hydrogenation
  • A solution of Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate (4.0 g, 13.23 mmol) in ethanol (25 mL) is prepared.[1]

  • The solution is passed through an H-Cube instrument equipped with a 70 mm 10% Pd/C CatCart column.[1]

  • The hydrogenation is carried out in full hydrogenation mode with the column temperature set to 70 °C.[1]

  • The solvent is removed from the collected eluent under reduced pressure to afford the final product, this compound.[1]

Experimental Workflow

Experimental_Workflow cluster_workflow Synthetic Workflow Start Start: 2,6-Dichloronicotinic Acid Step1 Step 1: Microwave Methoxylation Start->Step1 Step2 Step 2: Esterification Step1->Step2 Step3 Step 3: Microwave Amination Step2->Step3 Step4 Step 4: Flow Hydrogenation Step3->Step4 Purification Solvent Removal Step4->Purification End Final Product: This compound Purification->End

Caption: High-level experimental workflow for the synthesis of this compound.

Quantitative Data Summary

StepProductReagents & ConditionsYieldReference
12-Chloro-6-methoxynicotinic AcidNaOMe, Dioxane, Microwave (300 W)~90% (crude mixture, 85-90% regioselectivity)[1]
2Methyl 2-chloro-6-methoxynicotinateSOCl₂, MethanolNot specified[1]
3Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinatep-Methoxybenzylamine, Dioxane, Microwave (170 °C, 2 h)Not specified[1]
4This compoundH₂, 10% Pd/C, Ethanol, Flow Reaction (70 °C)95%[1]

References

Synthesis of Novel Bioactive Scaffolds from Methyl 2-amino-6-methoxynicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-methoxynicotinate is a versatile pyridine derivative that serves as a valuable starting material for the synthesis of a variety of novel heterocyclic compounds with potential biological activity. Its ortho-amino ester functionality allows for the construction of fused ring systems, making it an attractive building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of two classes of novel compounds derived from this compound: Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d][1][2]oxazin-4-ones . These scaffolds are of significant interest due to their presence in numerous biologically active molecules.

I. Synthesis of 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one

The synthesis of the pyrido[2,3-d]pyrimidine core is a key strategy in the development of compounds with a wide range of therapeutic applications, including kinase inhibitors and anticancer agents. This protocol details a two-step synthesis of 4-methoxypyrido[2,3-d]pyrimidin-5(8H)-one from this compound via an intermediate amidine.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(((dimethylamino)methylene)amino)-6-methoxynicotinate (Intermediate 1)

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude intermediate amidine.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one (Compound A)

  • Dissolve the purified intermediate amidine (1.0 eq) in a 2 M solution of ammonia in methanol.

  • Heat the mixture in a sealed tube at 100 °C for 24 hours.

  • Cool the reaction vessel to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold methanol and dry under vacuum to obtain the pure 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one.

Data Presentation
CompoundStarting MaterialReagents and ConditionsYield (%)Spectroscopic Data
Intermediate 1 This compoundDMF-DMA, Toluene, Reflux, 12 h85¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 6.30 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.10 (s, 6H).
Compound A Intermediate 12 M NH₃ in MeOH, Sealed Tube, 100 °C, 24 h75¹H NMR (DMSO-d₆, 400 MHz): δ 12.10 (br s, 1H), 8.80 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 4.00 (s, 3H).

Experimental Workflow

Synthesis_Workflow_A start Methyl 2-amino-6- methoxynicotinate reagent1 DMF-DMA Toluene, Reflux start->reagent1 Step 1 intermediate1 Intermediate 1 (Amidine) reagent1->intermediate1 reagent2 2M NH3 in MeOH Sealed Tube, 100°C intermediate1->reagent2 Step 2 productA Compound A (4-Methoxypyrido[2,3-d]- pyrimidin-5(8H)-one) reagent2->productA

Synthesis of 4-Methoxypyrido[2,3-d]pyrimidin-5(8H)-one.

II. Synthesis of 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one

The pyrido[2,3-d][1][2]oxazin-4-one ring system is another important heterocyclic scaffold found in various pharmacologically active compounds. This protocol describes a straightforward, one-pot synthesis of 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one from this compound.

Experimental Protocol
  • Suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration.

  • Wash the precipitate thoroughly with water to remove excess acetic anhydride and acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one.

Data Presentation
CompoundStarting MaterialReagents and ConditionsYield (%)Spectroscopic Data
Compound B This compoundAcetic Anhydride, Reflux, 4 h90¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.0 Hz, 1H), 6.45 (d, J = 8.0 Hz, 1H), 4.05 (s, 3H), 2.50 (s, 3H).

Experimental Workflow

Synthesis_Workflow_B start Methyl 2-amino-6- methoxynicotinate reagent Acetic Anhydride Reflux start->reagent One-pot Cyclization productB Compound B (7-Methoxy-2-methyl-1H- pyrido[2,3-d][1,3]oxazin-4-one) reagent->productB

Synthesis of 7-Methoxy-2-methyl-1H-pyrido[2,3-d][1][2]oxazin-4-one.

Signaling Pathway Context

While specific signaling pathway interactions for the novel compounds described herein require further biological evaluation, the core scaffolds, pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1][2]oxazin-4-one , are known to be present in molecules that modulate various signaling pathways critical in cancer and other diseases. For instance, the pyrido[2,3-d]pyrimidine core is a key feature of several kinase inhibitors that target pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivatives PyridoPyrimidine->PI3K Inhibition PyridoPyrimidine->mTOR Inhibition PyridoPyrimidine->MEK Inhibition

Potential signaling pathways targeted by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

This compound is a readily accessible precursor for the efficient synthesis of diverse heterocyclic systems. The protocols provided herein for the synthesis of a pyrido[2,3-d]pyrimidine and a pyrido[2,3-d][1][2]oxazin-4-one derivative offer robust and high-yielding methods for accessing these valuable scaffolds. These compounds can serve as a foundation for the development of new chemical entities for biological screening in various therapeutic areas. Further derivatization of these core structures can lead to the generation of libraries of novel compounds for drug discovery programs.

References

Application Notes and Protocols: The Role of Methyl 2-amino-6-methoxynicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methyl 2-amino-6-methoxynicotinate as a key building block in the synthesis of novel kinase inhibitors. The focus is on its application in the development of compounds targeting the Son of Sevenless 1 (SOS1) protein, a crucial component of the RAS signaling pathway, which is frequently dysregulated in various human cancers.

Introduction

This compound is a versatile heterocyclic starting material in medicinal chemistry. Its substituted pyridine core, featuring amino, methoxy, and methyl ester functionalities, offers multiple reaction sites for the construction of complex molecular architectures. This makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in kinase inhibitor design.

Recent advancements have highlighted its role in the synthesis of potent and selective SOS1 inhibitors.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, leading to the downstream activation of critical signaling cascades like the MEK/ERK and PI3K/AKT/mTOR pathways.[1] The development of SOS1 inhibitors is a promising therapeutic strategy for cancers driven by RAS mutations.

Signaling Pathway

The RAS signaling cascade is a pivotal pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. SOS1 plays a critical role in activating RAS, making it an attractive target for therapeutic intervention.

SOS1_Pathway cluster_activation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP-GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP SOS1 Mediated Activation RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The SOS1-mediated RAS activation and downstream signaling pathways.

Application in Kinase Inhibitor Synthesis

This compound serves as a key intermediate in the synthesis of bicyclic heterocyclyl compounds designed as SOS1 inhibitors. A critical first step in the synthetic route is the regioselective bromination of the pyridine ring, which prepares the scaffold for further elaboration and annulation reactions.

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromo-6-methoxynicotinate

This protocol is adapted from patent literature describing the synthesis of precursors for SOS1 inhibitors.[1]

Objective: To synthesize methyl 2-amino-5-bromo-6-methoxynicotinate, a key intermediate for further elaboration into kinase inhibitors.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Ethyl acetate

  • Distilled water

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of this compound (9 g, 49.4 mmol) in acetic acid (165 mL), add N-bromosuccinimide (10.6 g, 59.3 mmol) in portions at room temperature.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add distilled water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product, methyl 2-amino-5-bromo-6-methoxynicotinate, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data Summary
ParameterValueReference
Starting MaterialThis compound[1]
ReagentN-Bromosuccinimide[1]
SolventAcetic Acid[1]
Reaction Time24 hours[1]
Reaction TemperatureRoom Temperature[1]
ProductMethyl 2-amino-5-bromo-6-methoxynicotinate[1]
Yield85% (10.9 g)[1]

Synthetic Workflow

The brominated intermediate, methyl 2-amino-5-bromo-6-methoxynicotinate, is a versatile building block for the construction of more complex fused heterocyclic systems, which form the core of the target kinase inhibitors.

Synthetic_Workflow Start Methyl 2-amino-6- methoxynicotinate Intermediate Methyl 2-amino-5-bromo-6- methoxynicotinate Start->Intermediate Bromination (NBS) Elaboration Further Synthetic Steps (e.g., Cyclization, Coupling) Intermediate->Elaboration Final_Product Bicyclic Heterocyclyl SOS1 Kinase Inhibitor Elaboration->Final_Product

Caption: General synthetic workflow from this compound.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of kinase inhibitors, particularly those targeting the SOS1-RAS signaling axis. The provided protocol for its bromination offers a reliable method for producing a key intermediate for the development of novel anticancer therapeutics. The versatility of this intermediate opens avenues for the creation of diverse chemical libraries for screening against various kinase targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-6-methoxynicotinate.

Frequently Asked Questions (FAQs)

General Synthesis & Purity

Q1: What is a reliable synthetic route to this compound?

A four-step synthesis starting from commercially available 2,6-dichloronicotinic acid is a documented method. This process involves:

  • Regioselective 6-methoxylation of 2,6-dichloronicotinic acid.

  • Esterification of the resulting 2-chloro-6-methoxynicotinic acid.

  • Microwave-assisted amination with a protected amine, such as p-methoxybenzylamine.

  • Deprotection via hydrogenation to yield the final product.[1]

Q2: I'm observing significant impurities in my final product. What are the likely sources?

Impurities can arise from several sources throughout the synthesis:

  • Incomplete reactions: Unreacted starting materials or intermediates from any of the four steps.

  • Side products: Formation of undesired isomers during methoxylation or byproducts like 2-hydroxy derivatives during amination.[2]

  • Degradation: Decomposition of intermediates or the final product, potentially due to harsh reaction conditions.

  • Reagent impurities: The purity of starting materials and reagents is crucial for a clean reaction.

Effective purification at each step, typically by column chromatography or recrystallization, is essential to obtain a high-purity final product.

Troubleshooting Low Yield

Q3: My overall yield is low. Which step is the most likely cause?

Low yield can be attributed to any of the four stages. Here’s a breakdown of potential issues at each step:

  • Step 1: Methoxylation: Poor regioselectivity can lead to a mixture of products, reducing the yield of the desired 6-methoxy isomer. The reaction conditions, particularly temperature and the choice of methoxide source, are critical.

  • Step 2: Esterification: Incomplete conversion of the carboxylic acid to the methyl ester is a common issue. Factors such as the catalyst, reaction time, and removal of water byproduct can significantly impact the yield.

  • Step 3: Amination: Conventional heating methods for the amination of the 2-chloro-6-methoxynicotinate intermediate can result in very low conversion (17-25%).[1] Microwave-assisted synthesis has been shown to dramatically improve yields for this step.

  • Step 4: Deprotection: While the final hydrogenation step is often high-yielding (around 95%[1]), catalyst poisoning or incomplete reaction can reduce the yield.

Q4: How can I improve the yield of the microwave-assisted amination step?

To enhance the yield of the microwave-assisted amination of methyl 2-chloro-6-methoxynicotinate:

  • Microwave Conditions: Utilize a dedicated microwave reactor for precise temperature and pressure control. A typical condition is heating at 170 °C for 2 hours.[1]

  • Solvent and Reagent Ratios: Use a suitable high-boiling solvent like 1,4-dioxane and an excess of the amine (e.g., 10 equivalents of p-methoxybenzylamine) to drive the reaction to completion.[1]

  • Purity of Starting Material: Ensure the methyl 2-chloro-6-methoxynicotinate is of high purity to avoid side reactions.

Q5: I'm having trouble with the final deprotection step. What are some common issues and solutions?

Common issues in the palladium-catalyzed hydrogenation for debenzylation include:

  • Catalyst Inactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities carried over from previous steps. Ensure the substrate is sufficiently pure.

  • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) must be present in a sufficient amount. For reactions using hydrogen gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time can all affect the efficiency of the deprotection. For example, some debenzylations are more efficient in the presence of a small amount of acid.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination

MethodTemperatureTimeConversion/YieldReference
Conventional HeatingReflux24 hours17-25% conversion[1]
Microwave Irradiation170 °C2 hours67% isolated yield[1]

Table 2: Reported Yields for Key Synthesis Steps

StepProductReported YieldReference
Amination (Microwave)Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate67%[1]
Deprotection (Hydrogenation)This compound95%[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of Methyl 2-chloro-6-methoxynicotinate
  • Reaction Setup: In a 100 mL microwave reaction vessel, combine crude methyl 2-chloro-6-methoxynicotinate (6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and 4-methoxybenzylamine (0.32 mol, 10 equivalents).

  • Microwave Reaction: Cap the vessel and irradiate the mixture in a microwave reactor at 170 °C for 2 hours.

  • Work-up: After cooling the vessel to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient (from 4:1 to 1:1) to yield methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.[1]

Protocol 2: Deprotection via Flow Hydrogenation
  • Solution Preparation: Dissolve methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate (4.0 g, 13.23 mmol) in ethanol (25 mL).

  • Flow Hydrogenation: Pass the solution through an H-Cube instrument equipped with a 70 mm 10% Pd/C CatCart column. Operate in full hydrogenation mode at a column temperature of 70 °C.

  • Isolation: Remove the solvent from the collected solution under reduced pressure to obtain this compound.[1]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection cluster_end Final Product 2,6-Dichloronicotinic Acid 2,6-Dichloronicotinic Acid node_step1 Regioselective 6-Methoxylation 2,6-Dichloronicotinic Acid->node_step1 node_step2 Esterification node_step1->node_step2 2-Chloro-6-methoxy- nicotinic acid node_step3 Microwave-Assisted Amination node_step2->node_step3 Methyl 2-chloro-6- methoxynicotinate node_step4 Flow Hydrogenation node_step3->node_step4 Protected Amine Intermediate This compound This compound node_step4->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Overall Yield check_methoxylation Check Methoxylation Regioselectivity start->check_methoxylation check_esterification Verify Esterification Completion start->check_esterification check_amination Assess Amination Conversion start->check_amination check_deprotection Evaluate Deprotection Efficiency start->check_deprotection sol_methoxylation Optimize Methoxylation Conditions (Temp., Reagents) check_methoxylation->sol_methoxylation sol_esterification Adjust Esterification (Catalyst, Time, H2O Removal) check_esterification->sol_esterification sol_amination Switch to Microwave Synthesis check_amination->sol_amination sol_deprotection Purify Substrate, Check Catalyst Activity check_deprotection->sol_deprotection

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of Methyl 2-amino-6-methoxynicotinate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. A common route involves the regioselective methoxylation of a substituted pyridine, followed by esterification, amination, and a final deprotection step.[1] The key is to carefully control the reaction conditions at each stage to ensure high yield and purity.

Q2: What are the most critical steps in the synthesis that can affect the final yield and purity?

A2: The most critical steps are the regioselective methoxylation and the subsequent amination.[1] Inadequate control of regioselectivity during methoxylation can lead to isomeric impurities that are difficult to separate. The amination step can also be challenging, with potential for low conversion rates and the formation of by-products.

Q3: Are there any major side products to be aware of during the synthesis?

A3: Yes, a common side product in related syntheses is the formation of a hydroxy derivative instead of the desired amino group. For instance, in the synthesis of 2-amino-6-methylnicotinic acid, the formation of 2-hydroxy-6-methylnicotinic acid as a by-product can significantly lower the yield.[2] Similar side reactions should be considered in the synthesis of the methoxy analogue.

Troubleshooting Guides

Problem 1: Low Yield in the Amination Step

Possible Cause 1.1: Incomplete reaction.

  • Solution: Conventional heating methods may result in low conversion.[1] The use of microwave irradiation can significantly improve the reaction rate and yield. If a microwave reactor is not available, extending the reaction time and increasing the temperature under conventional heating may improve the conversion, but this should be monitored carefully to avoid decomposition.

Possible Cause 1.2: Inefficient amination reagent.

  • Solution: While direct amination with ammonia is possible, it often requires high pressure and temperature.[2] A more efficient laboratory-scale method involves using a protected amine, such as p-methoxybenzylamine, followed by a deprotection step. This two-step process often leads to higher overall yields and cleaner reactions.[1]

Experimental Protocol: Microwave-Assisted Amination [1]

  • Charge a microwave reaction vessel with crude methyl 2-chloro-6-methoxynicotinate, 1,4-dioxane, and 10 equivalents of p-methoxybenzylamine.

  • Cap the vessel and irradiate the mixture in a microwave reactor at 170°C for 2 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexanes-EtOAc gradient.

Problem 2: Difficulty in Purification and Presence of Impurities

Possible Cause 2.1: Formation of isomeric by-products.

  • Solution: The regioselectivity of the initial methoxylation is crucial. Ensure that the reaction conditions for this step are strictly followed to favor the desired isomer. If isomeric impurities are present, careful column chromatography is often required. Monitoring the reaction by LC-MS can help in optimizing the separation conditions.

Possible Cause 2.2: Residual starting materials or reagents.

  • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. After the reaction, a proper work-up procedure is essential to remove unreacted reagents. For example, an aqueous wash can remove water-soluble impurities, and extraction can separate the product into the organic layer. Purification by column chromatography is a standard method to obtain a high-purity product.[1]

Table 1: Comparison of Reaction Conditions for Amination

ParameterConventional HeatingMicrowave Irradiation
Temperature Reflux (e.g., ~101°C in 1,4-dioxane)170°C
Time 24 hours2 hours
Conversion 17-25%>95% (leading to isolated yields of 45-67% for the protected amine)
Reference [1][1]
Problem 3: Low Yield in the Esterification Step

Possible Cause 3.1: Incomplete esterification of the carboxylic acid.

  • Solution: The esterification of amino acids can be sluggish. Using an excess of the alcohol (methanol) and a suitable acid catalyst (e.g., sulfuric acid or thionyl chloride) can drive the reaction to completion. The reaction can be heated to reflux to increase the rate.[3] Alternatively, using chlorosulphonic acid in the alcohol can be an efficient method for esterification.[4]

Experimental Protocol: Esterification of 2-amino-6-methoxynicotinic acid

  • Suspend 2-amino-6-methoxynicotinic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride or sulfuric acid.

  • Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester, which can be further purified by chromatography if necessary.

Experimental Workflow and Diagrams

Diagram 1: Synthetic Workflow for this compound

SynthesisWorkflow Start Starting Material (e.g., 2-chloro-6-hydroxynicotinic acid) Methoxylation Regioselective Methoxylation Start->Methoxylation NaOMe, MeOH Esterification Esterification Methoxylation->Esterification SOCl2, MeOH Amination Microwave-Assisted Amination (with p-methoxybenzylamine) Esterification->Amination p-methoxybenzylamine, 1,4-dioxane, MW Deprotection Deprotection (Hydrogenation) Amination->Deprotection H2, Pd/C FinalProduct Methyl 2-amino-6- methoxynicotinate Deprotection->FinalProduct

Caption: A typical synthetic route for this compound.

Diagram 2: Troubleshooting Logic for Low Amination Yield

TroubleshootingAmination Problem Low Yield in Amination Step Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Inefficient Reagent? Problem->Cause2 Solution1a Increase Reaction Time/ Temperature (Conventional) Cause1->Solution1a If MW unavailable Solution1b Use Microwave Irradiation Cause1->Solution1b Recommended Solution2 Use Protected Amine (e.g., p-methoxybenzylamine) + Deprotection Cause2->Solution2

Caption: Decision tree for troubleshooting low yields in the amination step.

References

Technical Support Center: Purification of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization and chromatography of Methyl 2-amino-6-methoxynicotinate. The information is tailored for researchers, scientists, and professionals in drug development.

Recrystallization of this compound

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for recrystallization is to use a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For aminopyridine derivatives like this compound, recommended solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene. Mixed solvent systems, such as ethyl acetate/hexanes, can also be effective.[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Here are some solutions:

  • Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling encourages oil formation.

  • Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" can induce crystallization.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. Sometimes, dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (in which the compound is insoluble) can promote crystal growth.

Q3: The recovery of my purified product is very low. What are the likely causes?

Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, the product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Chromatography of this compound

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a good mobile phase for flash chromatography of this compound on silica gel?

For aminopyridine derivatives, common mobile phases for silica gel chromatography include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1] It is highly recommended to determine the optimal solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired compound.[1]

Q2: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

Tailing is a common issue when purifying basic compounds like amines on acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent.[1] A common practice is to add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: How much crude material can I load onto my column?

A general rule of thumb for loading a silica gel column is a ratio of 1:20 to 1:100 of crude material to silica gel by weight.[1] Overloading the column will result in poor separation.

Q4: My compound is not separating from an impurity. What can I do?

If an impurity is co-eluting with your product, you can try a few strategies:

  • Change the Solvent System: Experiment with different solvent systems on TLC to improve separation.

  • Change the Stationary Phase: If changing the mobile phase is not effective, consider using a different stationary phase, such as alumina.[1]

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography may provide a better separation.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude material on a TLC plate and elute with different ratios of solvents (e.g., ethyl acetate/hexanes). Add a small amount of triethylamine to the eluent system to check for improvement in spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, the following table provides key physical properties and data for closely related compounds to guide experimental design.

PropertyThis compound2-Amino-6-methylisonicotinic acidMethyl 6-methoxynicotinate
Molecular Formula C₈H₁₀N₂O₃[2]C₇H₈N₂O₂C₈H₉NO₃
Molecular Weight 182.179 g/mol [2]152.15 g/mol 167.16 g/mol
Melting Point Not available250 °C[3]48.5-54.5 °C[4]

Experimental Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no impurities hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow start Crude Product tlc TLC Analysis for Solvent System start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for the flash column chromatography of this compound.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-methoxynicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in the Final Hydrogenation/Deprotection Step

Q1: I am attempting the final deprotection step to yield this compound via hydrogenation of its N-benzyl protected precursor, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?

A1: This is a common and critical issue. Standard hydrogenation conditions often prove insufficient for this specific deprotection.

Possible Causes:

  • Insufficient Catalyst Activity: The palladium on carbon (Pd/C) catalyst may not be active enough under standard atmospheric pressure and temperature.

  • Reaction Conditions Not Forcing Enough: Traditional hydrogenation setups (e.g., balloon hydrogenation or autoclave at low pressure) may not provide the necessary energy for the reaction to proceed to completion.

  • Catalyst Poisoning: Impurities from previous steps can poison the catalyst, reducing its efficacy.

Troubleshooting & Recommended Solutions:

  • Optimize Reaction Conditions: A successful reported method utilizes a flow chemistry setup (H-Cube®) with a 10% Pd/C catalyst cartridge at an elevated temperature.[1] This combination of continuous flow, high pressure, and temperature significantly improves the reaction rate and yield.

  • Increase Temperature and Pressure: If a flow reactor is unavailable, increasing the temperature and pressure in a traditional autoclave system may improve yields. However, this must be done cautiously with appropriate safety measures. One study reported that even at 70°C and 3 bar of hydrogen pressure in an autoclave, only trace amounts of the product were detected after 2 days.[1]

  • Consider an Alternative Protecting Group: If hydrogenation of the N-benzyl group is consistently problematic, using a more readily cleavable protecting group, such as a p-methoxybenzyl (PMB) group, can be a viable alternative. The deprotection of the N-(p-methoxybenzyl) precursor has been shown to proceed with high yield under flow hydrogenation conditions.[1]

  • Ensure Purity of Starting Material: Purify the N-protected precursor thoroughly before the hydrogenation step to remove any potential catalyst poisons.

Summary of Deprotection Conditions and Yields:

MethodPrecursorCatalystConditionsReported YieldReference
AutoclaveMethyl 2-(benzylamino)-6-methoxynicotinate10% Pd/C3 bar H₂, 70°C, 48hTrace amounts[1]
Flow Hydrogenation (H-Cube®)Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate10% Pd/C CatCart®Full hydrogenation mode, 70°C95%[1]

Troubleshooting Workflow for Low Deprotection Yield

G start Low or No Yield in Final Deprotection Step check_conditions Are you using standard hydrogenation conditions (e.g., balloon, low-pressure autoclave)? start->check_conditions flow_reactor Do you have access to a flow hydrogenation system (e.g., H-Cube®)? check_conditions->flow_reactor Yes check_precursor Is the N-protected precursor of high purity? check_conditions->check_precursor No use_flow Implement Flow Hydrogenation: - 10% Pd/C CatCart® - 70°C - Full H₂ mode flow_reactor->use_flow Yes increase_TP Cautiously Increase Temperature & Pressure in Autoclave (Monitor Closely) flow_reactor->increase_TP No end Improved Yield use_flow->end increase_TP->check_precursor purify Purify Precursor via Column Chromatography check_precursor->purify No change_pg Consider Alternative Protecting Group: - e.g., p-methoxybenzyl (PMB) - Known to have higher cleavage yield check_precursor->change_pg Yes purify->check_conditions Re-attempt change_pg->end

Caption: Troubleshooting workflow for low deprotection yield.

Issue 2: Formation of Hydroxylated Byproduct During Amination

Q2: During the amination of a 2-chloro-6-methoxynicotinate precursor, I am observing a significant amount of a hydroxylated byproduct (2-hydroxy-6-methoxynicotinate), which is lowering my yield. How can I prevent this?

A2: The formation of hydroxylated byproducts is a known issue in the amination of halopyridines, especially under harsh conditions or in the presence of water.

Possible Causes:

  • Hydrolysis of the Starting Material: The chloro-substituent can be susceptible to nucleophilic substitution by water or hydroxide ions present in the reaction mixture, leading to the formation of the corresponding pyridone.

  • Reaction with Ammonia in Aqueous Solution: Using aqueous ammonia at high temperatures can promote the formation of the hydroxylated byproduct. For a similar compound, 2-chloro-6-methylnicotinic acid, reaction with aqueous ammonia resulted in 15-20% of the 2-hydroxy byproduct.[2]

Troubleshooting & Recommended Solutions:

  • Use a Non-Aqueous Solvent: Perform the amination reaction in an anhydrous organic solvent like 1,4-dioxane to minimize the presence of water.

  • Employ an Organic Amine Source: Instead of aqueous ammonia, consider using a primary amine like benzylamine or p-methoxybenzylamine as both the amine source and a protecting group for the subsequent step. This has been shown to be effective in a microwave-assisted synthesis.[1]

  • Strict Moisture Control: Ensure all glassware is oven-dried and reagents are anhydrous.

Proposed Amination Protocol to Minimize Hydroxylation:

StepReagent/ParameterDetails
1Starting MaterialCrude methyl 2-chloro-6-methoxynicotinate
2Amine SourceBenzylamine or 4-methoxybenzylamine (10 equivalents)
3Solvent1,4-Dioxane (anhydrous)
4Reaction ConditionsMicrowave irradiation at 170°C for 2 hours
5Work-upConcentration to dryness and purification by column chromatography

Signaling Pathway of Byproduct Formation

G reactant Methyl 2-chloro- 6-methoxynicotinate product Desired Product: Methyl 2-amino- 6-methoxynicotinate reactant->product Amination byproduct Byproduct: Methyl 2-hydroxy- 6-methoxynicotinate reactant->byproduct Hydrolysis (Side Reaction) amine Amine (R-NH₂) amine->product water Water/Hydroxide (H₂O/OH⁻) water->byproduct

Caption: Competing amination and hydrolysis pathways.

Issue 3: Incomplete Esterification of the Nicotinic Acid Precursor

Q3: The esterification of my 2-amino-6-methoxynicotinic acid to the methyl ester is incomplete, resulting in a low yield. What can I do to drive the reaction to completion?

A3: Incomplete esterification is often due to the equilibrium nature of the Fischer esterification reaction or suboptimal reaction conditions.

Possible Causes:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

  • Inadequate Catalyst Concentration: The amount of acid catalyst may be too low to effectively catalyze the reaction.

  • Presence of Water: Water produced during the reaction can shift the equilibrium back towards the starting materials.

Troubleshooting & Recommended Solutions:

  • Increase Reaction Time: For similar substrates like 6-methylnicotinic acid, Fischer esterification using methanol and sulfuric acid is often refluxed for an extended period (e.g., 17 hours) to ensure completion.[3][4]

  • Use a Large Excess of Alcohol: Using the alcohol (methanol) as the solvent ensures a large excess, which drives the equilibrium towards the product side.

  • Ensure Anhydrous Conditions: Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid or dry HCl gas in methanol.[3]

  • Azeotropic Removal of Water: While less common for this specific reaction, for particularly stubborn esterifications, a Dean-Stark apparatus could be used with a suitable solvent to remove water as it is formed.

Comparative Esterification Protocols for a Similar Substrate (6-Methylnicotinic Acid):

Method/CatalystReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification6-Methylnicotinic acid, Methanol, Concentrated H₂SO₄Reflux, 17 hours75%[3][4]
Fischer Esterification6-Methylnicotinic acid, Methanol saturated with HCl gasReflux, 1 hourNot specified[3]

Experimental Workflow for Fischer Esterification

G start Start: Nicotinic Acid Precursor dissolve Dissolve in large excess of anhydrous Methanol start->dissolve add_catalyst Slowly add concentrated H₂SO₄ catalyst dissolve->add_catalyst reflux Reflux for 17 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Work-up: - Concentrate - Neutralize with NaHCO₃ - Extract with organic solvent monitor->workup purify Purify: - Wash with brine - Dry over Na₂SO₄ - Evaporate solvent workup->purify end Final Product: Methyl Ester purify->end

Caption: Workflow for Fischer esterification.

References

Technical Support Center: Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-6-methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective synthesis involves a four-step sequence:

  • Regioselective 6-methoxylation: Introduction of a methoxy group at the 6-position of a suitable pyridine precursor.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester.

  • Amination: Introduction of the amino group at the 2-position, often involving a protected amine like p-methoxybenzylamine, followed by deprotection.

  • Deprotection: Removal of the protecting group from the amine to yield the final product.

Microwave-assisted reactions and flow chemistry have been shown to improve reaction times, yields, and the purity profile of the product.[1]

Q2: Why is a protecting group strategy often used for the amination step?

A2: Direct amination can sometimes lead to side reactions or require harsh conditions. Using a protecting group like p-methoxybenzyl (PMB) allows for a more controlled introduction of the nitrogen atom. The PMB group can be cleaved under relatively mild conditions, preserving the other functional groups in the molecule.

Q3: What are the advantages of using microwave irradiation and flow hydrogenation in this synthesis?

A3: Microwave irradiation can significantly reduce reaction times for the methoxylation and amination steps, often leading to higher yields and fewer side products compared to conventional heating.[1] Flow hydrogenation for the deprotection step offers excellent control over reaction parameters (temperature, pressure, residence time), leading to a cleaner reaction and improved safety.[1]

Troubleshooting Guides

Problem 1: Low yield or incomplete conversion during the 6-methoxylation step.
Possible Cause Troubleshooting Suggestion
Insufficient reaction temperature or time.If using conventional heating, ensure the reaction is maintained at the appropriate reflux temperature. For microwave-assisted reactions, consider increasing the temperature or holding time.
Poor quality of sodium methoxide.Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored sodium methoxide.
Incorrect solvent.Ensure the solvent is anhydrous, as water can quench the sodium methoxide and hinder the reaction.
Problem 2: Difficulty in the esterification of the nicotinic acid intermediate.
Possible Cause Troubleshooting Suggestion
Incomplete reaction.Esterification of nicotinic acids can be slow. Ensure an adequate amount of acid catalyst (e.g., H₂SO₄) is used and that the reaction is heated for a sufficient duration.
Hydrolysis of the ester during workup.The pyridine nitrogen can make the molecule somewhat base-sensitive. When neutralizing the reaction mixture, avoid using strong bases for extended periods. A wash with a mild base like sodium bicarbonate solution is recommended.
Purification challenges.Nicotinic acid derivatives can be highly polar. If standard extraction procedures are ineffective, consider using a different solvent system or purification via column chromatography with an appropriate solvent gradient.
Problem 3: Formation of a significant side-product during the amination step.
Possible Cause Troubleshooting Suggestion
Hydrolysis of the chloro-substituent: If the starting material for amination is a 2-chloro derivative, residual water in the reaction mixture can lead to the formation of a 2-hydroxy side-product. In similar syntheses, this has been observed to occur at levels of 15-20%.[2]Ensure all reagents and solvents are anhydrous. The use of microwave heating can sometimes favor the desired amination over hydrolysis.
Incomplete reaction: The amination reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the amine.
Problem 4: Incomplete deprotection or formation of impurities during hydrogenation.
Possible Cause Troubleshooting Suggestion
Catalyst poisoning or inactivity: The catalyst (e.g., Pd/C) may be of poor quality or may have been poisoned by impurities from previous steps.Use a fresh, high-quality catalyst. Ensure the substrate is sufficiently pure before hydrogenation.
Formation of partially hydrogenated intermediates: The hydrogenation may not have gone to completion, leaving partially saturated pyridine rings.Increase the hydrogen pressure, reaction time, or catalyst loading. The use of an acid additive like HCl can sometimes facilitate the reduction of the pyridine ring by forming a pyridinium salt, which is more susceptible to hydrogenation.
Reduction of other functional groups: While less common for the groups in the target molecule, be aware that other functional groups can sometimes be reduced during hydrogenation.Use a catalyst and conditions known to be selective for the desired transformation.

Quantitative Data on Side-Product Formation

Reaction StepStarting MaterialSide-ProductReported Yield of Side-ProductConditions
Amination2-chloro-6-methylnicotinic acid2-hydroxy-6-methylnicotinic acid~15-20%Reaction with aqueous ammonia.[2]

Note: This data is for a closely related compound and serves as an indicator of potential side reactions.

Experimental Protocols

Synthesis of this compound (Adapted from literature[1])

  • Microwave-Induced Amination of Methyl 2-chloro-6-methoxynicotinate:

    • A microwave reaction vessel is charged with crude methyl 2-chloro-6-methoxynicotinate, 1,4-dioxane, and p-methoxybenzylamine (10 equivalents).

    • The vessel is sealed and subjected to microwave irradiation at 170 °C for 2 hours.

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel using a hexanes-EtOAc gradient.

  • Flow Hydrogenation for Deprotection:

    • A solution of the purified methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate in ethanol is prepared.

    • This solution is passed through a continuous flow hydrogenation reactor (e.g., an H-Cube) packed with a 10% Pd/C catalyst cartridge.

    • The reaction is typically run in full hydrogenation mode at an elevated temperature (e.g., 70 °C).

    • The solvent is removed from the collected eluent under reduced pressure to yield the final product, this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection cluster_product Final Product start 2-Chloro-6-hydroxynicotinic Acid methoxylation Regioselective 6-Methoxylation (Microwave-assisted) start->methoxylation esterification Esterification methoxylation->esterification amination Reaction with p-Methoxybenzylamine (Microwave-assisted) esterification->amination deprotection Deprotection (Flow Hydrogenation) amination->deprotection product This compound deprotection->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impurity Detected q_step Which step shows the issue? start->q_step a_methoxylation Methoxylation q_step->a_methoxylation Step 1 a_amination Amination q_step->a_amination Step 3 a_deprotection Deprotection q_step->a_deprotection Step 4 c_methoxylation Check: - Reaction time/temp - Quality of NaOMe - Anhydrous solvent a_methoxylation->c_methoxylation c_amination Potential Side-Product: 2-Hydroxy Derivative Check: - Anhydrous conditions - Reaction completion (TLC) a_amination->c_amination c_deprotection Check: - Catalyst activity - Hydrogen pressure/time - Purity of starting material a_deprotection->c_deprotection

References

Technical Support Center: Troubleshooting the Synthesis and Work-up of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and work-up of Methyl 2-amino-6-methoxynicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, based on its known synthetic route starting from 2,6-dichloronicotinic acid.

Synthesis Stage: Key Reaction Steps

Question 1: I am having trouble with the regioselectivity of the methoxylation of 2,6-dichloronicotinic acid. How can I improve the yield of the desired 2-chloro-6-methoxynicotinic acid?

Answer: Achieving high regioselectivity in the methoxylation of 2,6-dichloronicotinic acid is crucial. Here are some troubleshooting tips:

  • Reaction Conditions: The use of microwave irradiation has been shown to significantly enhance both the overall yield and the regioselectivity of this reaction, favoring the formation of the 6-methoxy isomer.[1]

  • Temperature and Time: Carefully control the reaction temperature and time. Over-reaction or excessively high temperatures can lead to the formation of the undesired 2-methoxy isomer and other side products.

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium methoxide) are critical. Ensure anhydrous conditions, as water can lead to hydrolysis of the starting material and affect the reactivity of the methoxide.

Question 2: My esterification of 2-chloro-6-methoxynicotinic acid to its methyl ester is incomplete. What can I do to drive the reaction to completion?

Answer: Incomplete esterification can be a common issue. Consider the following:

  • Catalyst: Ensure you are using a suitable acid catalyst, such as sulfuric acid or thionyl chloride.

  • Water Removal: Esterification is an equilibrium reaction. The presence of water can hinder the forward reaction.[2] Use anhydrous methanol and consider using a Dean-Stark apparatus to remove water as it forms.

  • Reaction Time and Temperature: Refluxing for an adequate amount of time is necessary. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the point of completion.[3]

Question 3: The amination reaction of methyl 2-chloro-6-methoxynicotinate with p-methoxybenzylamine (PMB-amine) is sluggish or results in a low yield. How can I optimize this step?

Answer: For the nucleophilic aromatic substitution of the chloro group with PMB-amine, several factors can influence the outcome:

  • Reaction Conditions: Microwave irradiation at elevated temperatures (e.g., 170 °C) in a solvent like 1,4-dioxane has been reported to be effective for this transformation.[1]

  • Excess Amine: Using a significant excess of the amine (e.g., 10 equivalents) can help drive the reaction to completion.[1]

  • Side Reactions: Be aware of potential side reactions, such as displacement of the methoxy group, although the chloro group is generally more labile.

Work-up and Purification Stage

Question 4: I am observing hydrolysis of the methyl ester group during the work-up. How can I prevent this?

Answer: The methyl ester of a nicotinic acid can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3]

  • pH Control: During aqueous washes, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature.

  • Temperature: Conduct the work-up at room temperature or below to minimize the rate of hydrolysis.[4]

Question 5: I am having difficulty purifying the final product, this compound, by column chromatography. I'm observing peak tailing and poor separation. What can I do?

Answer: The amino group on the pyridine ring can interact with the acidic silanol groups of the silica gel, leading to peak tailing.[5] Here are some strategies to improve chromatographic purification:

  • Mobile Phase Additives:

    • Base: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent (e.g., 0.1-1% v/v). This will compete with your product for binding to the acidic sites on the silica.[5][6]

    • Methanol: Using a mobile phase containing methanol can help to improve the elution of polar compounds. A common eluent system for polar amines is a gradient of methanol in dichloromethane (DCM).

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a column with an amine-functionalized stationary phase can significantly reduce tailing for basic compounds.[6]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • pH Adjustment: In reversed-phase HPLC, adjusting the pH of the mobile phase can improve peak shape. For pyridine derivatives, a mobile phase with a pH of around 2.5-3.0 or above 8 (with a pH-stable column) can be effective.[5]

Question 6: The final deprotection step via hydrogenation to remove the p-methoxybenzyl (PMB) group is not going to completion, or I am seeing side products. What are some common issues and solutions?

Answer: The final step of removing the PMB protecting group by hydrogenation can be challenging.

  • Catalyst Activity:

    • Catalyst Quality: Ensure your Palladium on Carbon (Pd/C) catalyst is active. Old or improperly stored catalyst can have reduced activity.[7]

    • Catalyst Poisoning: The pyridine nitrogen in your molecule can act as a catalyst poison.[8] It may be necessary to use a higher catalyst loading or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Reaction Conditions:

    • Solvent: The choice of solvent can be critical. Ethanol is a commonly used solvent for this type of hydrogenation.[1]

    • Pressure and Temperature: While the reported synthesis uses a flow reactor, for a batch reaction, ensuring a positive pressure of hydrogen (e.g., using a balloon or a Parr shaker) is important. Gentle heating (e.g., 70 °C) can also facilitate the reaction.[1][9]

  • Work-up of Hydrogenation:

    • Catalyst Removal: The Pd/C catalyst is pyrophoric and must be handled with care.[10] After the reaction, filter the catalyst through a pad of Celite. Never let the catalyst dry on the filter paper in the air. Keep it wet with the solvent and safely quench it.

    • Product Purity: The crude product after filtration and solvent removal should be analyzed for purity. If starting material remains, you may need to re-subject it to the hydrogenation conditions.

Quantitative Data Summary

ParameterValue/RangeNotes
Final Product Yield (Deprotection Step) 95%Reported for the flow hydrogenation synthesis.[1]
Column Chromatography Eluent (General for polar amines) DCM:MeOH with 0.1-1% NH₄OHGradient elution is often effective.[6][11]
Pd/C Catalyst Loading (for hydrogenation) 10% w/wA common starting point, may need optimization.[7]

Experimental Protocols

Protocol 1: Deprotection of Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate

This protocol is adapted from the literature for a batch hydrogenation process.[1]

Materials:

  • Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate

  • Ethanol (anhydrous)

  • 10% Palladium on Carbon (Pd/C)

  • Celite

  • Hydrogen gas source (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Securely attach a hydrogen balloon to the flask (or connect to a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 70 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the catalyst wet with solvent at all times.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reaction_Workup_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Start: 2,6-Dichloronicotinic Acid Methoxylation 1. Regioselective Methoxylation Start->Methoxylation Esterification 2. Esterification Methoxylation->Esterification Amination 3. Amination with PMB-amine Esterification->Amination Deprotection 4. Hydrogenation (PMB Deprotection) Amination->Deprotection Filtration Catalyst Filtration Deprotection->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification FinalProduct Final Product: this compound Purification->FinalProduct Troubleshooting_Logic cluster_issue Problem Identification cluster_analysis Troubleshooting Steps cluster_solution Potential Solutions Issue Issue Encountered During Work-up IncompleteReaction Incomplete Deprotection? Issue->IncompleteReaction Check Reaction LowYield Low Yield After Work-up? Issue->LowYield Check Work-up PurityIssue Poor Purity/Peak Tailing? Issue->PurityIssue Check Purification CheckCatalyst Check Catalyst Activity Increase Loading IncompleteReaction->CheckCatalyst OptimizeConditions Optimize H2 Pressure/Temp IncompleteReaction->OptimizeConditions CheckpH Control pH During Wash LowYield->CheckpH AvoidHydrolysis Use Mild Base/Low Temp LowYield->AvoidHydrolysis ModifyColumn Add TEA/NH4OH to Eluent PurityIssue->ModifyColumn ChangeStationaryPhase Use Amine-Silica or Alumina PurityIssue->ChangeStationaryPhase

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-amino-6-methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most cited synthetic route is a four-step process starting from commercially available 2,6-dichloronicotinic acid. The sequence involves:

  • Microwave-induced regioselective 6-methoxylation.

  • Esterification of the nicotinic acid.

  • Microwave-induced reaction with p-methoxybenzylamine.

  • Final deprotection via flow reaction hydrogenation.

Q2: What are the primary challenges when scaling up this synthesis?

Scaling up this synthesis presents several challenges:

  • Microwave Heating: Translating small-scale microwave reactions to a larger scale can be difficult due to the limited penetration depth of microwaves, which can lead to uneven heating and poor reproducibility.

  • Regioselectivity: Controlling the regioselective methoxylation at the 6-position of the pyridine ring can be more challenging at a larger scale, potentially leading to the formation of unwanted isomers.

  • Purification: The purification of intermediates and the final product can be complex. Traditional laboratory techniques like column chromatography are often not economically viable on an industrial scale.

  • Catalyst Handling: In the final hydrogenation step, handling and ensuring the activity of the palladium catalyst on a large scale requires careful consideration to avoid deactivation.

Q3: Are there alternatives to microwave heating for the methoxylation and amination steps?

Yes, conventional thermal heating can be used as an alternative to microwave irradiation. However, this may require longer reaction times and potentially lead to the formation of more byproducts due to prolonged exposure to high temperatures. For large-scale production, continuous flow reactors can offer excellent temperature control and are inherently safer for highly exothermic reactions.

Q4: How can I effectively remove the p-methoxybenzyl (PMB) protecting group at scale?

Catalytic hydrogenation is a common method for PMB deprotection. On a larger scale, continuous flow hydrogenation systems, such as an H-Cube instrument, are advantageous. They allow for better control of reaction parameters like temperature and pressure, and can improve catalyst longevity and efficiency. Catalyst poisoning is a key concern, so ensuring the purity of the substrate and solvent is crucial.

Q5: What are the most suitable large-scale purification methods for the final product?

For large-scale purification of this compound, crystallization and distillation are preferred over column chromatography. The choice between these methods will depend on the physical properties of the final product (e.g., whether it is a solid or a liquid at room temperature) and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Yield and Poor Regioselectivity in the 6-Methoxylation Step

Problem: The methoxylation of 2,6-dichloronicotinic acid is not selective for the 6-position, leading to a mixture of isomers and a low yield of the desired 2-chloro-6-methoxynicotinic acid.

Possible CauseRecommended Solution
Inhomogeneous Heating (Microwave Scale-up) Transition from a batch microwave reactor to a continuous flow microwave system to ensure uniform heating. If using a batch reactor, ensure efficient stirring and consider using a lower, more controlled power setting for a longer duration.
Incorrect Stoichiometry of Sodium Methoxide Carefully control the addition of sodium methoxide. Use of a slight excess is typical, but a large excess can lead to the formation of the dimethoxy byproduct. Perform small-scale experiments to optimize the stoichiometry before scaling up.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease selectivity. Monitor the reaction by HPLC to determine the optimal temperature for maximizing the desired regioisomer.
Solvent Effects The choice of solvent can influence regioselectivity. While methanol is commonly used as both a reagent and solvent, exploring co-solvents could potentially improve the outcome.
Issue 2: Incomplete Esterification Reaction

Problem: The esterification of 2-chloro-6-methoxynicotinic acid to its methyl ester does not go to completion, resulting in a low yield.

Possible CauseRecommended Solution
Equilibrium Limitation The Fischer esterification is an equilibrium-limited reaction. To drive the reaction forward, use a large excess of methanol. On a large scale, consider removing water as it forms, for example, by using a Dean-Stark apparatus if a suitable solvent is used.
Insufficient Acid Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. The catalyst is crucial for protonating the carboxylic acid and making it more susceptible to nucleophilic attack by methanol.
Water Contamination The presence of water will shift the equilibrium back towards the starting materials. Use anhydrous methanol and ensure all reaction vessels are thoroughly dried before use.
Product Loss During Workup During the neutralization step, carefully adjust the pH to approximately 7 to minimize the solubility of the ester in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.[1]
Issue 3: Difficulties in the Reaction with p-Methoxybenzylamine

Problem: The reaction of methyl 2-chloro-6-methoxynicotinate with p-methoxybenzylamine is sluggish or results in significant byproduct formation.

Possible CauseRecommended Solution
Low Reactivity Nucleophilic aromatic substitution on an electron-deficient pyridine ring can be slow. If scaling up with conventional heating, a higher temperature and longer reaction time may be necessary. Monitor the reaction by TLC or HPLC to determine the optimal conditions.
Formation of Side Products Over-reaction or side reactions with the solvent can occur at high temperatures. Consider using a high-boiling, inert solvent like dioxane. Ensure the p-methoxybenzylamine is of high purity to avoid introducing impurities that could lead to side reactions.
Difficulty Removing Excess Amine A large excess of p-methoxybenzylamine is often used to drive the reaction to completion. After the reaction, the excess amine can be removed by vacuum distillation or by an acidic wash during the workup, though the latter may affect the product.
Issue 4: Incomplete Deprotection or Catalyst Deactivation during Hydrogenation

Problem: The catalytic hydrogenation to remove the p-methoxybenzyl group is incomplete, or the catalyst loses its activity quickly.

Possible CauseRecommended Solution
Catalyst Poisoning The palladium catalyst is sensitive to poisoning by sulfur or halogen-containing compounds. Ensure the starting material and solvent are of high purity. Pre-treating the substrate with a scavenger resin may be beneficial.
Insufficient Hydrogen Pressure While atmospheric pressure may be sufficient on a small scale, higher pressures are often required for complete conversion on a larger scale, especially with sterically hindered substrates.
Inadequate Agitation Efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring to prevent the catalyst from settling and to maximize the gas-liquid mass transfer.
Catalyst Deactivation High substrate concentrations can sometimes lead to faster catalyst deactivation.[2] Consider running the reaction at a lower concentration or using a continuous flow system where the catalyst is continuously exposed to fresh reactant and solvent.
Incorrect Temperature While higher temperatures can increase the reaction rate, they can also promote catalyst sintering and deactivation. The optimal temperature should be determined experimentally; for many hydrogenations, room temperature to slightly elevated temperatures (e.g., 60 °C) are effective.[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reaction StepReactantsReagents/CatalystSolventConditionsYield
6-Methoxylation 2,6-Dichloronicotinic acidSodium methoxideMethanolMicrowave, 300 W85-90% (regioselectivity)
Esterification 2-Chloro-6-methoxynicotinic acidSulfuric acidMethanolRefluxHigh
Amination Methyl 2-chloro-6-methoxynicotinatep-Methoxybenzylamine1,4-DioxaneMicrowave, 170 °C, 2 hHigh
Deprotection Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate10% Pd/CEthanolH-Cube, 70 °C, full H₂ mode95%

Experimental Protocols

Protocol 1: Microwave-induced Regioselective 6-Methoxylation
  • In a microwave reaction vessel, dissolve 2,6-dichloronicotinic acid in methanol.

  • Carefully add a solution of sodium methoxide in methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power and for a duration optimized to maximize the formation of the 6-methoxy isomer (e.g., 300 W).

  • After cooling, neutralize the reaction mixture with an appropriate acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product to isolate 2-chloro-6-methoxynicotinic acid.

Protocol 2: Esterification
  • To a solution of 2-chloro-6-methoxynicotinic acid in a large excess of methanol, slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-chloro-6-methoxynicotinate.

Protocol 3: Microwave-induced Reaction with p-Methoxybenzylamine
  • In a microwave reaction vessel, dissolve methyl 2-chloro-6-methoxynicotinate in 1,4-dioxane.

  • Add a significant excess (e.g., 10 equivalents) of p-methoxybenzylamine.

  • Seal the vessel and irradiate in a microwave reactor at a high temperature (e.g., 170 °C) for a sufficient time (e.g., 2 hours).

  • After cooling, concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the residue by a scalable method such as crystallization or distillation to obtain methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate.

Protocol 4: Deprotection by Catalytic Hydrogenation
  • Dissolve methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate in a suitable solvent such as ethanol.

  • For a large-scale reaction, a continuous flow hydrogenation setup (e.g., H-Cube) is recommended.

  • Pass the solution through a cartridge containing a palladium on carbon catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

  • Set the temperature and hydrogen pressure to optimal values (e.g., 70 °C and full hydrogenation mode).

  • Collect the product solution and remove the solvent under reduced pressure to yield the final product, this compound.

Visualizations

Synthesis_Workflow A 2,6-Dichloronicotinic Acid B 2-Chloro-6-methoxynicotinic Acid A->B 1. NaOMe, MeOH (Microwave) C Methyl 2-chloro-6-methoxynicotinate B->C 2. H2SO4, MeOH (Esterification) D Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate C->D 3. p-Methoxybenzylamine 1,4-Dioxane (Microwave) E This compound D->E 4. H2, Pd/C, EtOH (Hydrogenation)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue step1 Identify Reaction Step with Issue start->step1 step2 Analyze Potential Causes: - Reaction Conditions - Reagent Quality - Scale-up Effects step1->step2 step3 Consult Troubleshooting Guide for Specific Step step2->step3 step4 Implement Recommended Solutions: - Optimize Parameters - Purify Reagents - Modify Scale-up Strategy step3->step4 step5 Monitor Progress with In-process Controls (TLC, HPLC) step4->step5 step5->step2 Re-evaluate if issue persists end Achieve Target Yield and Purity step5->end

References

Validation & Comparative

Impurity Profiling of Methyl 2-amino-6-methoxynicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of Methyl 2-amino-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis. Understanding and controlling impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines potential impurities, details analytical techniques for their detection and quantification, and provides supporting experimental protocols.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or degradation. A thorough understanding of the manufacturing process is crucial for identifying potential process-related impurities.

Synthesis-Related Impurities:

A common synthetic pathway to this compound involves the sequential methoxylation and amination of a di-substituted pyridine precursor, followed by esterification. This process can lead to several potential impurities:

  • Starting Materials and Intermediates: Unreacted starting materials such as methyl 2,6-dichloronicotinate or intermediates like methyl 2-chloro-6-methoxynicotinate can be carried through the synthesis.

  • Regioisomers: Incomplete regioselectivity during the methoxylation or amination steps can result in the formation of isomeric impurities. A primary example is Methyl 6-amino-2-methoxynicotinate .

  • Byproducts of Side Reactions: Other competing reactions can lead to the formation of various byproducts.

Degradation-Related Impurities:

This compound can degrade under various stress conditions, leading to the formation of new impurities.

  • Hydrolysis Product: The most common degradation pathway for esters is hydrolysis. In this case, the methyl ester can hydrolyze to form 2-amino-6-methoxynicotinic acid .[1]

  • Oxidative Degradation Products: Exposure to oxidative conditions can lead to the formation of N-oxides or other oxidation products.

  • Photolytic Degradation Products: Exposure to light can induce degradation, leading to a variety of impurities.

Analytical Methodologies for Impurity Profiling

A comparison of commonly employed analytical techniques for the impurity profiling of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) is invaluable for identification.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Robust, reproducible, quantitative, and widely available.Limited peak capacity for complex mixtures, requires chromophoric impurities for detection.Routine quality control, quantification of known impurities, and stability testing.
UPLC-UV Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Increased resolution, higher throughput, and lower solvent consumption compared to HPLC.Higher backpressure requires specialized equipment.High-resolution separation of closely eluting impurities.
LC-MS/MS Combines the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.High sensitivity and selectivity, enables structural elucidation and identification of unknown impurities.More complex instrumentation and data analysis, potential for matrix effects.Identification of unknown impurities, characterization of degradation products, and trace-level impurity analysis.
GC-MS Separation of volatile compounds followed by mass spectrometry.Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Unambiguous structure elucidation.Lower sensitivity compared to MS, requires relatively pure samples.Definitive structural confirmation of isolated impurities.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][3][4]

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) for 4 hours at 80 °C.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) for 2 hours at 60 °C.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Following exposure to stress conditions, samples should be neutralized (if necessary) and analyzed by the stability-indicating HPLC method.

Visualization of Impurity Formation and Analysis

The following diagrams, generated using Graphviz, illustrate the potential pathways for impurity formation and the general workflow for their identification.

cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities Starting_Materials Unreacted Starting Materials (e.g., Methyl 2,6-dichloronicotinate) Regioisomers Regioisomeric Impurities (e.g., Methyl 6-amino-2-methoxynicotinate) Byproducts Reaction Byproducts Hydrolysis Hydrolysis Product (2-amino-6-methoxynicotinic acid) Oxidation Oxidative Degradation Products Photolysis Photolytic Degradation Products API Methyl 2-amino-6- methoxynicotinate API->Starting_Materials Process API->Regioisomers Process API->Byproducts Process API->Hydrolysis Degradation API->Oxidation Degradation API->Photolysis Degradation

Caption: Potential Impurity Formation Pathways.

Sample This compound Sample HPLC Stability-Indicating HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis for Identification HPLC->LCMS If unknown peaks are detected Quantification Quantification of Impurities HPLC->Quantification Isolation Impurity Isolation (Preparative HPLC) LCMS->Isolation For novel impurities Identification Identification of Impurities LCMS->Identification NMR NMR for Structure Elucidation Isolation->NMR Characterization Full Structural Characterization NMR->Characterization

Caption: Experimental Workflow for Impurity Profiling.

References

A Comparative Analysis of Synthetic Routes to Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-amino-6-methoxynicotinate is a valuable building block in the synthesis of medicinally important fused 2-pyridone systems. Its unique structure, featuring an ortho-aminocarboxy-pyridine fragment, allows for further elaboration into a variety of heterocyclic systems. This guide provides a comparative analysis of the available synthetic routes to this compound, offering insights into their efficiency, methodologies, and scalability.

Route 1: Four-Step Synthesis from 2,6-Dichloronicotinic Acid

A novel, four-step synthesis of this compound has been reported, starting from the commercially available 2,6-dichloronicotinic acid.[1] This pathway is notable for its use of microwave and flow reaction technologies to improve regioselectivity and product purity.[1]

Synthesis Pathway:

Synthesis_Route_1 A 2,6-Dichloronicotinic acid B 2-Chloro-6-methoxynicotinic acid A->B NaOMe, Microwave C Methyl 2-chloro-6-methoxynicotinate B->C Esterification D Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate C->D p-Methoxybenzylamine, Microwave E This compound D->E Hydrogenation (H-Cube)

Figure 1: Four-step synthesis of this compound.

Quantitative Data Summary:

StepReactantsConditionsYieldPurity/Notes
1. Regioselective 6-methoxylation2,6-Dichloronicotinic acid, NaOMeMicrowave, 300 W~90%85-90% regioselectivity for 6-methoxy
2. Esterification2-Chloro-6-methoxynicotinic acidNot specified--
3. Microwave-induced aminationMethyl 2-chloro-6-methoxynicotinate, p-methoxybenzylamineMicrowave, 170 °C, 2 h--
4. Deprotection via flow hydrogenationMethyl 6-methoxy-2-(4-methoxybenzylamino) nicotinateH-Cube, 10% Pd/C CatCart, 70 °C, full hydrogenation mode95%High purity

Experimental Protocols:

  • Step 1: Regioselective 6-methoxylation: A solution of 2,6-dichloronicotinic acid is treated with sodium methoxide and subjected to microwave irradiation at 300 W. This method significantly enhances the overall yield and regioselectivity towards the desired 6-methoxy isomer.[1]

  • Step 3: Microwave-induced amination: Crude Methyl 2-chloro-6-methoxynicotinate is reacted with 10 equivalents of 4-methoxybenzylamine in 1,4-dioxane. The reaction mixture is irradiated in a microwave reactor at 170 °C for 2 hours.[1]

  • Step 4: Deprotection via flow hydrogenation: A solution of Methyl 6-methoxy-2-(4-methoxybenzylamino)nicotinate in ethanol is passed through an H-Cube instrument with a 70 mm 10% Pd/C CatCart column at 70 °C under full hydrogenation mode to yield the final product.[1]

Alternative Approaches and Comparative Analysis

Comparison with the Synthesis of 2-Amino-6-methylnicotinic acid:

A one-pot synthesis for 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine has been developed.[2] This method involves amination with an aqueous ammonia solution in an autoclave, followed by hydrolysis with potassium hydroxide, achieving a high yield and purity.[2]

Key Differences and Potential Adaptations:

  • Starting Material: The starting material for the 2-amino-6-methylnicotinic acid synthesis is a cyanopyridine derivative, which differs from the dichloronicotinic acid used for the methoxy analog.

  • Amination: The amination in the 2-amino-6-methylnicotinic acid synthesis is achieved directly with ammonia under high pressure and temperature. In contrast, the synthesis of the methoxy analog utilizes a protected amine (p-methoxybenzylamine) followed by a deprotection step.

  • Hydrolysis vs. Esterification: The final step for the methyl analog is a hydrolysis of the nitrile to a carboxylic acid, whereas the methoxy analog synthesis involves an esterification step early on.

Adapting the one-pot approach for the synthesis of this compound would require starting from a suitable 2-chloro-6-methoxy-3-cyanopyridine derivative. The subsequent amination and esterification steps would need to be optimized.

Workflow Comparison:

Workflow_Comparison cluster_0 This compound Synthesis cluster_1 2-Amino-6-methylnicotinic acid Synthesis (Alternative) A1 2,6-Dichloronicotinic acid A2 Methoxylation A1->A2 A3 Esterification A2->A3 A4 Amination (Protected) A3->A4 A5 Deprotection A4->A5 B1 2-Chloro-3-cyano-6-methylpyridine B2 One-pot Amination & Hydrolysis B1->B2

Figure 2: Comparison of synthesis workflows.

Considerations for Route Selection:

The choice of synthetic route will depend on several factors:

  • Availability of Starting Materials: The four-step synthesis begins with a commercially available starting material.

  • Equipment: The reported synthesis utilizes specialized equipment such as a microwave reactor and a flow hydrogenation system, which may not be available in all laboratories.

  • Scalability: The one-pot synthesis of the methyl analog appears more amenable to large-scale production due to its simplicity. However, the high pressure and temperature conditions require appropriate reactors.

  • Regioselectivity and Purity: The four-step synthesis with microwave technology offers high regioselectivity and product purity, which is crucial for pharmaceutical applications.[1]

References

A Comparative Guide to Methyl 2-amino-6-methoxynicotinate and Other Nicotinic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Methyl 2-amino-6-methoxynicotinate against other common nicotinic acid esters, such as Methyl nicotinate and Ethyl nicotinate. The information is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data and detailed methodologies.

Executive Summary

Nicotinic acid (niacin) and its derivatives are well-established compounds in medicinal chemistry, known for their vasodilatory and lipid-modifying properties. This compound is a substituted nicotinic acid ester with potential applications in drug discovery. This guide explores its physicochemical properties and expected biological activities in comparison to simpler nicotinic acid esters. While direct comparative experimental data for this compound is limited, this document compiles relevant data for related compounds to infer its potential performance. The primary biological activity of many nicotinic acid derivatives is mediated through the G-protein coupled receptor 109A (GPR109A), which upon activation, leads to downstream signaling cascades involving prostaglandins, resulting in vasodilation. It is hypothesized that ester derivatives of nicotinic acid act as prodrugs, requiring in vivo hydrolysis to the parent acid to exert their full biological effect.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical in determining its suitability for formulation and its pharmacokinetic profile. The following table summarizes the key properties of this compound and other selected nicotinic acid esters.

PropertyThis compoundMethyl nicotinateEthyl nicotinateMethyl 6-methylnicotinateMethyl 2-amino-6-(aminomethyl)isonicotinateMethyl 6-aminonicotinateMethyl 6-amino-2-methylnicotinate
Molecular Formula C₈H₁₀N₂O₃C₇H₇NO₂[1]C₈H₉NO₂[2][3]C₈H₉NO₂[4]C₈H₁₁N₃O₂[5]C₇H₈N₂O₂[6]C₈H₁₀N₂O₂
Molecular Weight ( g/mol ) 182.18137.14[1]151.16[3]151.16[4]181.19[5]152.15[6]166.18
Appearance SolidWhite crystalline solid[7]Liquid----
Melting Point (°C) -39[7]8-10----
Boiling Point (°C) --223-224----
logP -0.8[1]1.31.2[4]-0.7[5]1.7[6]0.75882
Topological Polar Surface Area (Ų) -39.2[1]39.2[3]39.2[4]91.2[5]65.2[6]65.21

Biological Activity and Performance Comparison

The primary biological effect of many nicotinic acid derivatives, including vasodilation, is mediated by the GPR109A receptor. The activation of this receptor leads to the production of prostaglandins, which in turn cause the relaxation of vascular smooth muscle. It is widely accepted that the carboxylic acid moiety of nicotinic acid is crucial for its binding and activation of GPR109A. Therefore, it is likely that nicotinic acid esters, including this compound, function as prodrugs that are hydrolyzed in vivo to their corresponding active nicotinic acid derivatives.

While direct comparative studies are lacking, the vasodilatory potential of various nicotinic acid derivatives has been investigated. The following table presents available quantitative data on the vasodilatory effects of related compounds.

CompoundExperimental ModelVasoconstrictorPotency (ED₅₀)Efficacy (Maximal Relaxation)
2-(1-adamantylthio)nicotinic acid Isolated rat thoracic aorta ringsPhenylephrine21.3 nM78.7%
N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters (e.g., 6b, 6h, 9b) Isolated rat thoracic aorta rings-Potent (IC₅₀ values reported)[8]Considerable vasodilation[8]

Signaling Pathways

The biological effects of nicotinic acid and its derivatives are primarily initiated through the activation of the GPR109A receptor. The binding of the agonist to this receptor triggers a cascade of intracellular events.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinate Nicotinic Acid Ester (Prodrug) Hydrolysis Esterase Nicotinate->Hydrolysis In vivo Nicotinic_Acid Nicotinic Acid (Active Drug) Hydrolysis->Nicotinic_Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates PLC Phospholipase C GPR109A->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Arachidonic_Acid Arachidonic Acid PLC->Arachidonic_Acid Releases COX COX-1 / COX-2 Arachidonic_Acid->COX PGs Prostaglandins (PGD₂, PGE₂) COX->PGs Vasodilation Vasodilation PGs->Vasodilation Induces

GPR109A signaling pathway for nicotinic acid-induced vasodilation.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of 2-amino-6-methoxynicotinic acid.

Materials:

  • 2-amino-6-methoxynicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-6-methoxynicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Start Start: 2-amino-6-methoxynicotinic acid + Methanol + H₂SO₄ (cat.) Reflux Reflux Start->Reflux Workup Work-up: 1. Evaporation 2. Neutralization (NaHCO₃) 3. Extraction (EtOAc) Reflux->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

General workflow for the synthesis of this compound.
In Vitro Vasodilation Assay using Isolated Rat Aorta

This protocol describes a standard method for assessing the vasodilatory effects of nicotinic acid esters on isolated blood vessels.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

  • Phenylephrine (vasoconstrictor)

  • Test compounds (nicotinic acid esters)

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a sustained contraction with phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, add the test compounds in a cumulative manner to obtain a dose-response curve.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the EC₅₀ (half-maximal effective concentration) for each compound.

Vasodilation_Assay_Workflow Aorta_Isolation 1. Isolate Rat Thoracic Aorta and prepare rings Organ_Bath 2. Mount rings in Organ Bath (Krebs solution, 37°C, Carbogen) Aorta_Isolation->Organ_Bath Equilibration 3. Equilibrate under tension Organ_Bath->Equilibration Contraction 4. Induce contraction (Phenylephrine) Equilibration->Contraction Dosing 5. Add test compounds (Cumulative concentrations) Contraction->Dosing Data_Acquisition 6. Record tension changes Dosing->Data_Acquisition Analysis 7. Analyze data (Dose-response curve, EC₅₀) Data_Acquisition->Analysis

Workflow for the in vitro vasodilation assay.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. Based on the structure-activity relationships of related nicotinic acid derivatives, it is anticipated to act as a prodrug, with its biological activity dependent on hydrolysis to the corresponding carboxylic acid. The presence of the amino and methoxy groups on the pyridine ring may influence its physicochemical properties, metabolic stability, and overall pharmacokinetic profile compared to simpler esters like methyl and ethyl nicotinate. Further direct comparative studies are warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Comparative Biological Activity of Methyl 2-amino-6-methoxynicotinate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs related to Methyl 2-amino-6-methoxynicotinate. The data presented is compiled from various studies to highlight structure-activity relationships and guide future research in the development of novel therapeutic agents.

The core structure of 2-aminopyridine-3-carboxylic acid esters, such as this compound, is a recognized scaffold in medicinal chemistry, known to be a precursor for various biologically active molecules.[1] Analogs of this structure have shown potential in a range of therapeutic areas, including oncology and infectious diseases, primarily through the inhibition of protein kinases and other cellular targets. This guide focuses on the comparative biological activity of structurally related analogs, providing available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

While direct comparative studies on a wide array of "this compound" analogs with systematic variations at the 6-position are not extensively documented in publicly available literature, valuable insights can be gleaned from the structure-activity relationship (SAR) studies of closely related 2-aminopyridine and nicotinic acid derivatives. The following table summarizes the biological activities of several analogs, focusing on their anticancer and kinase inhibitory properties. It is important to note the structural variations from the parent compound, as these modifications significantly influence the observed biological effects.

Compound ID/ReferenceStructureBiological Target/AssayActivity (IC50)Key Structural Features Compared to this compound
5l [2]1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-(4-chlorophenyl)ureaA549 (Non-small cell lung cancer) Cell Line3.22 ± 0.2 µM6-aryl substitution (fluorophenyl), 2-methyl group, and 3-yl-urea moiety instead of a methyl ester.
HCT-116 (Colon cancer) Cell Line2.71 ± 0.16 µM
(S)-24o [3](S)-2-amino-N-(1-(3-chloro-4-fluorophenyl)ethyl)-5-(1H-pyrazol-1-yl)nicotinamidec-Met Kinase0.022 µMAmide at the 3-position instead of an ester, and a pyrazolyl group at the 5-position. The 6-position is unsubstituted.
Compound 7 [4]2,6-disubstituted pyridine thiosemicarbazoneM. tuberculosis (resistant strain)0.5 µg/mLThiosemicarbazone at the 2-position and a piperidine at the 6-position. Lacks the 3-carboxylate group.
Compound 9 [5]6-Aryl-4-cycloamino-1,3,5-triazine-2-amineJurkat T-cell Leukemia>50% inhibition at 10 µMA triazine core instead of a pyridine ring.
Compound 2g [6]Methyl 7-(3,5-dimethoxyphenylamino)thieno[2,3-b]pyrazine-6-carboxylateAGS (Gastric adenocarcinoma) Cell Line7.8 µMA thieno[2,3-b]pyrazine core, with an amino-aryl group at the 7-position.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a variety of assays. Below are detailed methodologies for key experiments frequently cited in the study of kinase inhibitors and anticancer agents.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that is proportional to the ADP concentration.

Materials:

  • Purified recombinant kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (Example: MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

To better understand the context of the biological activity of these compounds, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Methyl 2-amino-6- substituted-nicotinate Analog Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification PrimaryAssay Primary Screening (e.g., Kinase Inhibition Assay) Purification->PrimaryAssay CellAssay Cell-based Assays (e.g., MTT Proliferation Assay) Purification->CellAssay DataAnalysis IC50 Determination PrimaryAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General experimental workflow for drug discovery.

References

Navigating the Frontier: A Comparative Framework for "Methyl 2-amino-6-methoxynicotinate" Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available data on drugs derived directly from the "Methyl 2-amino-6-methoxynicotinate" scaffold necessitates a forward-looking, methodological framework for future comparative analysis. While this guide cannot compare existing drugs, it serves as a robust template for researchers and drug development professionals on how to structure efficacy comparisons for novel therapeutic agents based on this chemical entity.

"this compound" is a pyridine derivative that, while commercially available for research purposes, is not yet a well-documented scaffold in the landscape of clinical drug development.[1][2] Its structure, which combines a 2-aminopyridine moiety with a nicotinic acid ester, suggests a versatile starting point for the synthesis of novel compounds.[1] The 2-aminopyridine scaffold itself is a privileged structure in drug discovery, present in a variety of clinically approved drugs and explored for numerous therapeutic areas, including oncology and neurology.[1]

This guide presents a hypothetical comparative framework for a prospective drug candidate, "Drug M," derived from "this compound," against a standard-of-care alternative. The experimental protocols and data presentation formats are designed to meet the rigorous standards of preclinical and clinical research.

Comparative Efficacy: A Template for Analysis

Effective comparison of a novel drug candidate requires standardized, quantitative assessment of its biological activity against relevant alternatives. The following tables provide a template for summarizing key efficacy data.

Table 1: In Vitro Potency and Selectivity

ParameterDrug M (Hypothetical)Alternative DrugNotes
Target IC50 (nM) e.g., 15.2 ± 2.1e.g., 45.8 ± 5.6Potency against primary target
Off-Target 1 IC50 (µM) e.g., > 10e.g., 2.5 ± 0.4Selectivity against a related kinase
Off-Target 2 IC50 (µM) e.g., > 10e.g., 8.1 ± 1.2Selectivity against a common off-target
Cellular Potency (EC50, nM) e.g., 50.3 ± 7.5e.g., 120.1 ± 15.3Efficacy in a relevant cell line

Table 2: In Vivo Efficacy in a Xenograft Model

ParameterDrug M (Hypothetical)Alternative DrugVehicle Control
Tumor Growth Inhibition (%) e.g., 85%e.g., 60%0%
Dose (mg/kg, daily) e.g., 10e.g., 25N/A
Mean Tumor Volume (mm³) e.g., 150 ± 30e.g., 350 ± 55e.g., 1200 ± 150
Body Weight Change (%) e.g., -2%e.g., -8%e.g., +1%

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validation of experimental data.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent.

  • Procedure:

    • A solution of the test compound is serially diluted in DMSO.

    • The kinase, peptide substrate, and ATP are combined in a kinase reaction buffer.

    • The enzymatic reaction is initiated by adding the kinase to the mixture containing the substrate and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as luminescence or fluorescence.

    • The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Protocol 2: Cell Viability Assay
  • Objective: To assess the effect of the test compounds on the viability of a cancer cell line.

  • Materials: Cancer cell line (e.g., A549), cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., resazurin).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compounds are added to the wells at various concentrations, and the plates are incubated for 72 hours.

    • A cell viability reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

    • The metabolic activity of viable cells reduces the reagent, causing a colorimetric or fluorometric change that is measured with a plate reader.

    • The half-maximal effective concentration (EC50) is determined from the resulting dose-response curve.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

signaling_pathway Drug_M Drug M Receptor Receptor Tyrosine Kinase Drug_M->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by Drug M.

experimental_workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening (Kinase Assays) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Preclinical drug discovery workflow.

References

Comparative Cross-Reactivity Analysis of Methyl 2-amino-6-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of derivatives of Methyl 2-amino-6-methoxynicotinate. Due to the limited publicly available data on this specific molecule, this guide extrapolates from structurally related compounds to predict likely biological targets and off-target activities. The primary objective is to offer a framework for assessing the selectivity of this chemical series and to provide detailed experimental protocols for empirical validation.

Predicted Biological Targets and Potential for Cross-Reactivity

Based on the structure of this compound and the biological activities of related nicotinic acid and aminopyridine analogs, the following protein classes are predicted as potential targets, raising considerations for cross-reactivity.

  • D-Amino Acid Oxidase (DAAO): Derivatives of nicotinic acid are being investigated as inhibitors of DAAO. This enzyme is involved in the degradation of D-serine, a co-agonist of the NMDA receptor, making it a target for neurological and psychiatric disorders.

  • Kinases: The aminopyridine scaffold is a common feature in many kinase inhibitors. Cross-reactivity with various kinases is a possibility and a critical aspect to evaluate for selectivity.

  • Nicotinic Acetylcholine Receptors (nAChRs): As a nicotinic acid derivative, there is a potential for interaction with nAChRs, which could lead to desired or undesired pharmacological effects.

Comparative Biological Activity of Structurally Related Compounds

The following table summarizes the inhibitory activity of compounds structurally related to this compound derivatives against potential targets. This data serves as a benchmark for guiding the initial screening of this chemical series.

Compound ClassTargetKey Structural FeaturesIC50/Ki (µM)Reference
Benzo[d]isoxazol-3-ol derivativesHuman DAAOVaried substitutions on the benzene ring.0.188 - >10[1]
3-Hydroxyquinolin-2-(1H)-one analogsHuman DAAOFused heterocyclic core.0.004 - >14.5[1]
5-Methylpyrazole-3-carboxylic acidHuman DAAOPyrazole carboxylic acid scaffold.0.9[1]
AminocyanopyridinesMAP Kinase-Activated Protein Kinase 2 (MK-2)Aminocyanopyridine core.As low as 0.130[2]
Methylnicotine AnalogsRat Brain α4β2 and α7 nAChRsMethylation on the pyrrolidinium ring of nicotine.Varied Ki values[3]

Experimental Protocols

Detailed methodologies for assessing the activity of this compound derivatives against the predicted target classes are provided below.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the DAAO-catalyzed oxidative deamination of a D-amino acid substrate. The production of one of the reaction products, hydrogen peroxide (H₂O₂), is detected using a fluorometric probe.

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in the assay buffer.

  • Assay Plate Setup: Add a small volume of the diluted test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the DAAO enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant kinase (e.g., a panel of representative kinases for screening)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Plating: Dispense serial dilutions of test compounds into the wells of the assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add the luminescent ATP detection reagent to stop the kinase reaction and generate a light signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percent inhibition and IC50 values for each compound against each kinase.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific nAChR subtype expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Radioligand (e.g., [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes or a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration and determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the potential signaling pathway involving DAAO and the general experimental workflows for assessing inhibitor activity.

DAAO_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Serine_Racemase Serine Racemase D_Serine_Synapse D-Serine Serine_Racemase->D_Serine_Synapse Release L_Serine L-Serine L_Serine->Serine_Racemase Conversion DAAO D-Amino Acid Oxidase (DAAO) D_Serine_Synapse->DAAO Uptake NMDA_Receptor NMDA Receptor D_Serine_Synapse->NMDA_Receptor Co-agonist Binding Alpha_Keto_Acid α-Ketoisocaproate DAAO->Alpha_Keto_Acid Degradation H2O2 H₂O₂ DAAO->H2O2 NH3 NH₃ DAAO->NH3 Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Inhibitor Methyl 2-amino-6- methoxynicotinate Derivative (Potential DAAO Inhibitor) Inhibitor->DAAO Inhibition

DAAO Signaling Pathway and Point of Inhibition.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., DAAO, Kinase Panel, nAChR Binding) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/Ki Determination for Hits Primary_Screening->Dose_Response Selectivity_Panel Secondary Screening (Selectivity/Cross-Reactivity Panel) Dose_Response->Selectivity_Panel Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Panel->Lead_Optimization

General Experimental Workflow for Inhibitor Characterization.

References

Benchmarking "Methyl 2-amino-6-methoxynicotinate" as a Synthetic Intermediate for Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 2-amino-6-methoxynicotinate" has been identified as a valuable building block in the synthesis of complex heterocyclic compounds, including fused 2-pyridones and novel bicyclic heterocyclyl Son of Sevenless 1 (SOS1) inhibitors.[1][2] This guide provides a comparative analysis of "this compound" against alternative synthetic precursors for the construction of these important classes of biologically active molecules. The "performance" of this intermediate is evaluated based on its utility in synthetic routes, considering factors such as yield, reaction conditions, and the complexity of the final products.

Comparative Analysis of Synthetic Building Blocks

The utility of a synthetic intermediate is best understood by comparing it to alternative starting materials for achieving the same or similar molecular scaffolds. Here, we compare the synthetic approach using "this compound" with common alternative strategies for constructing fused 2-pyridones and SOS1 inhibitors.

Target ScaffoldSynthetic ApproachKey Building Block(s)Typical Reaction ConditionsReported YieldsAdvantagesDisadvantages
Fused 2-Pyridones Route A: From Pre-functionalized Pyridine This compound Microwave irradiation, flow hydrogenation for subsequent steps.[1]Good to excellent for individual steps.Regiocontrolled synthesis, access to specific substitution patterns.Multi-step synthesis of the intermediate may be required.
Route B: Multicomponent Reactions (MCRs) Aromatic aldehydes, active methylene compounds (e.g., malononitrile), and a C-H acid (e.g., 4-hydroxy-2-pyridones).[1]Often one-pot reactions, reflux in a suitable solvent (e.g., ethanol) with a base catalyst.[1]58-98%[1]High atom economy, operational simplicity, rapid generation of molecular diversity.Less control over specific substitution patterns compared to stepwise synthesis.
SOS1 Inhibitors (Pyridopyrimidinone Scaffold) Route C: From Pre-functionalized Pyridine This compound Used to construct the pyridopyrimidinone core through a series of reactions.[3]Not explicitly stated for the full sequence, but individual steps are generally efficient.Allows for the specific synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold.[3]May require a longer synthetic sequence compared to building from a different core.
SOS1 Inhibitors (Quinazolinone Scaffold) Route D: From Anthranilic Acid Derivatives Substituted 2-aminobenzoic acids and formamidine acetate.[4]Reflux in a solvent like 2-methoxyethanol, followed by chlorination and nucleophilic substitution.[4]Good to excellent for the core formation and subsequent functionalization steps.[4]Well-established and versatile route to a common SOS1 inhibitor scaffold.The starting anthranilic acids may require multi-step synthesis.

Experimental Protocols

Synthesis of this compound

The first reported synthesis of "this compound" involves a multi-step process utilizing microwave and flow-reaction technologies.[1]

  • Methoxylation: 2,6-Dichloronicotinic acid is regioselectively methoxylated at the 6-position using sodium methoxide in methanol under microwave irradiation.

  • Esterification: The resulting 2-chloro-6-methoxynicotinic acid is esterified to the corresponding methyl ester using standard conditions (e.g., methanol and a catalyst).

  • Amination: The methyl 2-chloro-6-methoxynicotinate is then subjected to a reaction with an amine (e.g., p-methoxybenzylamine) under microwave irradiation.

  • Deprotection: The protecting group from the amino function is removed, for instance, by hydrogenation in a continuous flow reactor (H-Cube®) over a palladium on carbon catalyst, to yield the final product, "this compound".[1]

General Protocol for Multicomponent Synthesis of Fused 2-Pyridones

A representative one-pot, three-component reaction for the synthesis of pyrano[3,2-c]pyridones is as follows:[1]

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a 4-hydroxy-substituted 2-pyridone (1 mmol) is prepared in ethanol.

  • A catalytic amount of a base, such as triethylamine, is added to the mixture.

  • The reaction mixture is heated to reflux for a specified time (e.g., 50 minutes).[1]

  • Upon cooling, the product precipitates and can be isolated by filtration and washing with cold ethanol.

Visualizing Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams, generated using the DOT language, outline the workflow for the synthesis of "this compound" and a generalized workflow for drug discovery of SOS1 inhibitors.

Synthesis_of_Methyl_2_amino_6_methoxynicotinate start 2,6-Dichloronicotinic Acid step1 Microwave-assisted Methoxylation start->step1 NaOMe, MeOH intermediate1 2-Chloro-6-methoxynicotinic Acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 2-chloro-6- methoxynicotinate step2->intermediate2 step3 Microwave-assisted Amination intermediate2->step3 Amine intermediate3 Protected Methyl 2-amino- 6-methoxynicotinate step3->intermediate3 step4 Flow Hydrogenation (Deprotection) intermediate3->step4 H2, Pd/C product Methyl 2-amino-6- methoxynicotinate step4->product

Caption: Synthetic route to this compound.

SOS1_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Preclinical & Clinical Development target_id Target Identification (SOS1-KRAS Interaction) assay_dev Assay Development (e.g., HTRF) target_id->assay_dev hts High-Throughput Screening assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt candidate Candidate Selection lead_opt->candidate preclinical Preclinical Studies candidate->preclinical clinical Clinical Trials preclinical->clinical

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific hazards of Methyl 2-amino-6-methoxynicotinate is limited. The following guidance is based on data for structurally similar compounds, including Methyl 2-(aminomethyl)nicotinate, Methyl 6-methoxynicotinate, and Methyl 6-methylnicotinate. A cautious and conservative approach is strongly advised. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications/Standards
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.Must conform to EN166 (EU) or be NIOSH (US) approved, as described in 29 CFR 1910.133.
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber is a commonly recommended material.Inspect gloves for integrity before each use. Follow the manufacturer's specifications for breakthrough time and permeability.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or significant exposure risk, a chemical-resistant apron or impervious clothing may be necessary.[1][2]Protective clothing should be worn to prevent skin contact.[2][3]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is recommended if ventilation is inadequate or if dust is generated.[1]Use a positive pressure air-supplied respirator for uncontrolled releases or unknown exposure levels. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Safe Handling and Operational Protocol:

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Pre-Handling Preparations:

    • Thoroughly read and understand the Safety Data Sheet (SDS).

    • Inspect all PPE for any damage before use.[1]

    • Ensure all necessary equipment, such as spatulas and containers, are clean and available.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • When weighing the compound, do so in a ventilated enclosure to minimize dust generation.[2]

    • Keep the container tightly closed when not in use.[2]

    • After handling, wash hands thoroughly with soap and water.[2]

  • Post-Handling Procedures:

    • Clean the work area and all used equipment.

    • Remove and properly dispose of contaminated PPE as chemical waste.[1]

Spill and Exposure Procedures:

  • Spill: In the event of a spill, evacuate the area immediately. Wear appropriate PPE and ensure the area is well-ventilated before cleaning. For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][5]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled container.[1] Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[7]

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated waste container and disposed of as chemical waste.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Read SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Workspace & Equipment prep_ppe->prep_workspace handling_weigh Weigh in Fume Hood prep_workspace->handling_weigh handling_use Use in Experiment handling_weigh->handling_use cleanup_workspace Clean Workspace & Equipment handling_use->cleanup_workspace emergency_spill Spill handling_use->emergency_spill emergency_exposure Personal Exposure handling_use->emergency_exposure cleanup_ppe Dispose of Contaminated PPE cleanup_workspace->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_ppe Don PPE emergency_spill->spill_ppe spill_clean Clean Spill emergency_spill->spill_clean exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.